Hesperin
Description
Contextualization of Flavanone (B1672756) Glycosides in Natural Product Science
Flavanone glycosides represent a significant subclass within the broader category of flavonoids, which are ubiquitous polyphenolic secondary metabolites found abundantly in plants and fungi. acs.orgnih.govresearchgate.net These compounds are characterized by a saturated C2–C3 bond in their C ring and typically exist as a racemic mixture. frontiersin.org In natural product science, flavanone glycosides play crucial roles in plant defense mechanisms and plant-symbiont interactions. acs.orgnih.gov Beyond their ecological functions, they are of considerable importance in human nutrition due to their association with beneficial health effects, including a reduced risk of conditions such as diabetes, cardiovascular diseases, and oncological diseases. acs.orgnih.gov Major flavanones found in various plant species, particularly citrus fruits, include hesperetin (B1673127), naringenin, eriodictyol, and isosakuranetin. researchgate.net
Significance of Hesperidin (B1673128) as a Bioactive Compound in Translational Research
Hesperidin is a naturally occurring flavanone glycoside, specifically the 7-O-rutinoside of hesperetin, and is recognized as the main flavonoid present in citrus fruits such as grapefruits, lemons, and sweet oranges. wikipedia.orgwikipedia.org Its significance as a bioactive compound in translational research stems from a wide array of reported biological activities. Research findings indicate that hesperidin possesses antioxidant, anti-inflammatory, lipid-lowering, and insulin (B600854) sensitivity properties. researchgate.netfrontiersin.orgcambridge.orgnih.govfrontiersin.org It has also demonstrated potential in neuroprotective, anticancer, immunomodulatory, antihyperlipidemic, antiallergic, and antiviral effects. researchgate.netnih.govresearchgate.net These diverse bioactivities position hesperidin as a promising candidate for further investigation in the development of therapeutic strategies for various health conditions, including metabolic diseases and certain cancers. researchgate.netcambridge.orgjpionline.orgsemanticscholar.org
Historical Trajectory and Evolution of Hesperidin Research
Hesperidin was first isolated in 1828 by the French chemist M. Lebreton from the white inner layer of citrus peels, known as the mesocarp or albedo. wikipedia.orgresearchgate.net This early isolation marked the beginning of scientific inquiry into this compound. The trajectory of hesperidin research has evolved significantly, moving from initial isolation and characterization to exploring its diverse biological functions and potential applications. A notable advancement in hesperidin research involves efforts to improve its water solubility and bioavailability. For instance, the technical development in enzymatic glycosyl transfer technology, which allows for the binding of glucose to hesperidin to create glucosyl hesperidin, dates back to 1969-1970. nagase.com This enzymatic glycosylation successfully improved hesperidin's water solubility by over 100,000 times, dramatically expanding its potential uses. nagase.com By 1988, the successful enzymatic binding of glucose to hesperidin was achieved, utilizing an enzyme called thermophilic cyclomaltodextrin glucanotransferase (CGTase) with dextrin (B1630399) as the glucose donor. nagase.com
Scope and Objectives of Hesperidin-Centric Academic Inquiry
Current academic inquiry into hesperidin is broad and multifaceted, primarily driven by its established and emerging biological activities. A significant objective is to thoroughly elucidate the precise mechanisms underlying its therapeutic potential. For instance, research aims to understand how hesperidin induces cell cycle arrest, apoptosis, modulates PD-L1 expression, and inhibits tumor cell metastasis and angiogenesis in cancer models. nih.govjpionline.orgsemanticscholar.org Another key area of investigation involves exploring its synergistic effects when combined with other therapeutic agents, with the goal of enhancing efficacy and potentially reducing toxicity profiles in combination regimens. nih.govjpionline.orgsemanticscholar.org Furthermore, overcoming hesperidin's inherent low water solubility and poor bioavailability remains a crucial objective, with ongoing research into formulation strategies such as nanotechnology (e.g., hesperidin nanoparticles, combisomes) and further glycosylation to improve its absorption, stability, and targeted delivery. nih.govjpionline.orgsemanticscholar.org The exploration of alternative, high-yield production methods, such as biosynthesis in microorganisms, also constitutes a significant objective in contemporary hesperidin research. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-isothiocyanato-6-methylsulfinylhexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NOS2/c1-12(10)7-5-3-2-4-6-9-8-11/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZVZULJKVALRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCCCCCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00431173 | |
| Record name | 6-(methylsulfinyl)hexyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4430-35-7 | |
| Record name | 6-Methylsulfinylhexyl isothiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4430-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methylsulfinylhexyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004430357 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(methylsulfinyl)hexyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HESPERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RUP6Q3JBB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-Isothiocyanato-6-(methylsulfinyl)hexane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038461 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Pharmacological Activities and Biological Efficacy of Hesperidin
Anti-inflammatory Properties and Immunomodulatory Effects
Regulation of Immune Cell Infiltration and Function
Hesperidin (B1673128) demonstrates considerable influence over immune cell infiltration and function, contributing to its anti-inflammatory and immunomodulatory properties. Studies indicate that hesperidin can effectively decrease neutrophil infiltration and reduce macrophage activation in inflammatory models. Its mechanism involves modulating the mitogen-activated protein kinase (MAPK) signaling pathway by inhibiting the phosphorylation of key MAPK kinases, such as p38, extracellular signal-regulated kinases (ERK), and c-Jun N-terminal kinases (JNK) mdpi.com. Furthermore, hesperidin has been shown to inhibit nuclear factor-kappa B (NF-κB) activation, thereby suppressing the transcription of pro-inflammatory genes and mitigating the inflammatory response mdpi.com. It achieves this by reducing the recruitment and activation of inflammatory cells, such as macrophages and neutrophils, at sites of inflammation, and by inhibiting adhesion molecules crucial for leukocyte recruitment, thus limiting inflammatory cell infiltration into tissues mdpi.com.
In allergic asthma models, hesperidin has been observed to suppress eosinophil infiltration and allergic airway inflammation, alongside reducing airway hyperresponsiveness (AHR) mdpi.comnih.gov. This is partly achieved by suppressing the production of interleukin-5 (IL-5) and interleukin-17 (IL-17) mdpi.comnih.gov. Beyond inflammatory suppression, hesperidin also plays a role in modulating specific immune cell populations. It has been shown to increase the proportion of T cytotoxic (CD3+CD8+) and T helper (CD3+CD4+) cells in the spleen, while also modulating CD4+CD25+ regulatory cells researchgate.net. This leads to a significant increase in interferon-gamma (IFN-γ) and granzyme B levels researchgate.net. In models of multiple sclerosis (MS), hesperidin limits leukocyte infiltration into the central nervous system (CNS) and reduces the percentage of T helper 17 (Th17) cells, concurrently increasing regulatory T (Treg) cells ssu.ac.ir.
Anticancer Research and Antitumorigenic Potential
Hesperidin exhibits promising anticancer and antitumorigenic potential through various molecular mechanisms, including modulating cell proliferation, inducing apoptosis, inhibiting angiogenesis and metastasis, and enhancing the efficacy of conventional therapeutics.
Hesperidin has been widely reported to inhibit the proliferation of various cancer cell lines and induce cell cycle arrest. This effect is observed across different cancer types and cell cycle phases, indicating a broad spectrum of action.
Observed Cell Cycle Arrest by Hesperidin
| Cancer Cell Line | Cell Cycle Phase Arrest | Key Molecular Changes (Examples) | References |
| HeLa (cervical) | G0/G1 | Downregulation of cyclin D1, cyclin E1, Cdk2; Increased p53, p21 | mdpi.comnih.gov |
| MG-63 (osteosarcoma) | G2/M | Dose-dependent increase in G2/M cells | mdpi.com |
| A549 (lung) | G0/G1 | Modulation of cell cycle-related protein expression | mdpi.com |
| MCF-7 (breast) | G0/G1, G2/M, S | Increased cell population in G0/G1 or G2/M; S phase arrest | jpionline.orgfrontiersin.orgyyu.edu.tr |
| MDA-MB-231 (breast) | S | S phase arrest | yyu.edu.tr |
| HepG2 (liver) | Sub-G1 (apoptotic population) | Increased apoptotic cell population | researchgate.net |
| AGS (gastric) | G2/M | Dose-dependent increase in G2/M cells | mdpi.com |
| HaCaT (keratinocytes) | G0/G1 (PM2.5-induced) | Decreased phospho-p53, p27, p21, p16; increased cyclin D1, cyclin E, Cdk2, Cdk4 | mdpi.com |
Hesperidin's ability to induce cell cycle arrest is often linked to the modulation of key regulatory proteins. For instance, it can significantly increase the levels of tumor suppressor proteins p53 and p21, while suppressing the expression of cyclin D1 and cyclin-dependent kinase 4 (Cdk4) mdpi.commdpi.com. In HeLa cells, hesperidin led to G0/G1 phase arrest by downregulating cyclin D1, cyclin E1, and cyclin-dependent kinase 2 (Cdk2) nih.gov.
A critical aspect of hesperidin's anticancer activity is its capacity to induce apoptosis, or programmed cell death, in malignant cells. This involves the activation of various intrinsic and extrinsic apoptotic pathways.
Apoptotic Pathway Modulation by Hesperidin
| Pathway/Protein | Effect of Hesperidin | Cancer Cell Lines/Models | References |
| Caspases | Upregulation/Activation of Caspase-3, Caspase-7, Caspase-9 | Breast cancer (MCF-7), Lung cancer (A549, NCI-H358), Gastric cancer (AGS), Liver cancer (HepG2), Oral cancer, Human cervical cancer (HeLa), Osteosarcoma (U2OS) | mdpi.comnih.govjpionline.orgresearchgate.netmdpi.comnih.govtjpr.orgmdpi.com |
| Bcl-2/Bax Ratio | Increased Bax expression, Downregulation/Inhibition of Bcl-2 | Breast cancer (MCF-7, MDA-MB-231), Lung cancer, Gastric cancer (AGS), Liver cancer (HepG2), Renal cancer model | mdpi.comjpionline.orgyyu.edu.trresearchgate.netmdpi.comnih.govtjpr.orgmdpi.com |
| PARP Cleavage | Induction of PARP cleavage | Breast cancer (MCF-7), Lung cancer (A549), Gastric cancer (AGS) | mdpi.comnih.govtjpr.org |
| Mitochondrial Pathway | Loss of mitochondrial membrane potential, Release of cytochrome c, Increased intracellular ROS | Liver cancer (HepG2), Gastric cancer (AGS), Human cervical cancer (HeLa) | nih.govresearchgate.netnih.govtjpr.org |
| p53 | Upregulation/Accumulation | Breast cancer (MCF-7), Lung cancer, Liver cancer (HepG2) | mdpi.comjpionline.orgresearchgate.netmdpi.com |
| Signaling Pathways | Activation of ASK1/JNK, Modulation of MAPK (p-JNK, p-p38), Inhibition of PI3K/Akt/IKK, mTOR | Liver cancer (HepG2), Gastric cancer (AGS), NALM-6 human pre-B cells | researchgate.netmdpi.comnih.govtjpr.org |
Hesperidin-induced apoptosis often occurs through the mitochondrial-dependent pathway, characterized by a loss of mitochondrial membrane potential and the subsequent release of cytochrome c, which activates the caspase cascade nih.govnih.govtjpr.org. Specifically, it upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2, thereby shifting the balance towards cell death mdpi.comjpionline.orgyyu.edu.trresearchgate.netmdpi.comnih.govtjpr.orgmdpi.com. The activation of caspases, particularly caspase-3, is a hallmark of hesperidin-induced apoptosis mdpi.comnih.govjpionline.orgresearchgate.netmdpi.comnih.govtjpr.orgmdpi.com. Furthermore, hesperidin can generate reactive oxygen species (ROS) in cancer cells, which contributes to the activation of mitochondrial pathways and subsequent apoptosis nih.govnih.gov.
Hesperidin demonstrates significant anti-angiogenic and anti-metastatic effects, crucial for inhibiting tumor progression and spread. Angiogenesis, the formation of new blood vessels, is vital for tumor growth beyond a certain size, while metastasis involves the spread of cancer cells to distant sites.
Anti-angiogenic and Anti-metastatic Mechanisms of Hesperidin
| Target/Mechanism | Effect of Hesperidin | Cancer Cell Lines/Models | References |
| VEGF | Reduction/Inhibition of expression/production | Renal carcinogenesis, Breast cancer, Lung cancer (A549), HR-1 hairless mice (UVB-induced) | mdpi.comjpionline.orgmdpi.comjst.go.jpnih.govjst.go.jpresearchgate.net |
| MMP-2, MMP-9 | Inhibition of activity/expression | Breast cancer (MDA-MB231, MCF-7), Lung cancer, Hepatocellular carcinoma, Oral cancer | jpionline.orgjst.go.jpnih.govjst.go.jpresearchgate.netmdpi.comresearchgate.net |
| MMP-13 | Inhibition of expression | HR-1 hairless mice (UVB-induced) | jst.go.jpjst.go.jp |
| Cell Migration/Invasion | Suppression | Breast cancer (MDA-MB231, 4T1, MCF-7), Lung cancer (LLC, A549), Oral cancer (HN6, HN15) | jpionline.orgfrontiersin.orgmdpi.comnih.govresearchgate.netmdpi.com |
| Signaling Pathways | Inhibition of PI3K/Akt, NF-κB, STAT1/STAT3 | Breast cancer (MDA-MB231), HR-1 hairless mice (UVB-induced), Oral cancer (OSCC) | jpionline.orgjst.go.jpresearchgate.netmdpi.com |
Hesperidin reduces the expression of vascular endothelial growth factor (VEGF), a key regulator of angiogenesis mdpi.comjpionline.orgmdpi.comjst.go.jpnih.govjst.go.jpresearchgate.net. This effect is often mediated through the inhibition of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is critical for VEGF expression jst.go.jpjst.go.jp. Beyond VEGF, hesperidin also suppresses the activity and expression of matrix metalloproteinases (MMPs), specifically MMP-2, MMP-9, and MMP-13 jpionline.orgjst.go.jpnih.govjst.go.jpresearchgate.netmdpi.comresearchgate.net. These enzymes are crucial for breaking down the extracellular matrix, facilitating tumor invasion and metastasis jpionline.orgnih.gov. By inhibiting these MMPs, hesperidin impedes the metastatic phenotype and cell migration in various cancer cells, including breast cancer and lung cancer cells jpionline.orgnih.govresearchgate.netmdpi.com. Its anti-metastatic actions can also involve the suppression of programmed death-ligand 1 (PD-L1) expression via the inactivation of STAT1/STAT3 and Akt/NF-κB signaling jpionline.orgresearchgate.netmdpi.com.
Hesperidin has demonstrated significant potential as a chemosensitizing agent, enhancing the efficacy of established chemotherapeutics and offering synergistic benefits. This synergistic approach can lead to improved therapeutic outcomes and potentially reduce the required doses of conventional drugs, thereby mitigating their associated adverse effects researchgate.netjpionline.orgmdpi.com.
Synergistic Effects of Hesperidin with Chemotherapeutics
| Chemotherapeutic Agent | Cancer Type/Cell Line | Observed Synergistic Effects (Examples) | References |
| Doxorubicin (B1662922) | Breast cancer (MCF-7, 4T1) | Increased survival rates, enhanced cytotoxicity, increased apoptosis, G2/M cell cycle arrest, inhibited migration, reduced MMP-9 and Rac-1 expression | researchgate.netjpionline.orgnih.gov |
| Cisplatin (B142131) | Lung cancer (A549), Osteosarcoma (U2OS), Ehrlich Ascites Carcinoma | Amplified antiproliferative, apoptotic, anti-angiogenic, and autophagic effects; enhanced sensitivity to cisplatin; increased Bax, caspase-3 | researchgate.netmdpi.commdpi.com |
| Tamoxifen | Breast cancer | Increased apoptosis, downregulation of EGFR and ERα, G2/M phase cell cycle arrest | jpionline.org |
| Chlorogenic acid | Breast cancer (MCF-7) | Synergistic inhibition of cell growth, modulation of mitochondrial function and ATP production | jpionline.org |
In breast cancer, hesperidin combined with doxorubicin has shown synergistic effects, leading to higher survival rates, increased IFN-γ levels, reduced expression of cancer-related genes, and improved pathological complete response scores jpionline.org. This combination also enhanced doxorubicin's cytotoxicity in highly metastatic breast cancer cells, inducing apoptosis and G2/M cell cycle arrest jpionline.org. With cisplatin, hesperidin has been found to amplify antiproliferative, apoptotic, anti-angiogenic, and autophagic effects in lung cancer cells mdpi.com. In osteosarcoma, hesperidin enhances the sensitivity of cells to cisplatin and induces mitochondrial-mediated apoptosis by stimulating Bax, Bcl-2, and Caspase-3 pathways mdpi.com. These synergistic interactions enable improved therapeutic efficacy by targeting different cellular mechanisms or pathways, potentially overcoming drug resistance and minimizing toxicity researchgate.netjpionline.orgmdpi.comnih.gov.
Neuroprotective Effects and Central Nervous System Research
Hesperidin exhibits significant neuroprotective effects and has been a subject of extensive research in central nervous system (CNS) disorders. Its beneficial actions are attributed to its antioxidant, anti-inflammatory, and anti-apoptotic properties nih.govtandfonline.comtandfonline.comresearchgate.net.
Neuroprotective Mechanisms and Effects of Hesperidin
| Mechanism/Effect | Description | Associated CNS Disorders/Models | References |
| Antioxidant Defense Modulation | Modulates antioxidant defense activities, mops (B56913) up free radicals, reduces lipid peroxidation (e.g., MDA levels), protects mitochondria from oxidative damage | Alzheimer's disease, Epilepsy, Parkinson's disease, Multiple sclerosis, Depression, Neuropathic pain, Traumatic brain injury | mdpi.comnih.govtandfonline.comtandfonline.comresearchgate.net |
| Anti-inflammatory Pathways | Diminishes neuro-inflammatory pathways, inhibits microglial activation, reduces pro-inflammatory cytokines (e.g., IL-1, IL-6, TNF-α) | Alzheimer's disease, Multiple sclerosis, Depression, Experimental autoimmune encephalomyelitis (EAE) | ssu.ac.irnih.govtandfonline.comtandfonline.comresearchgate.net |
| Anti-apoptotic Pathways | Diminishes apoptotic pathways in neurons | Various brain disorders | nih.govtandfonline.comtandfonline.comresearchgate.net |
| Neural Growth Factors | Modulates neural growth factors (e.g., increases brain-derived neurotrophic factor) | Hippocampal dysfunction, Depression | nih.govtandfonline.comtandfonline.com |
| Cognitive and Memory Enhancement | Improves memory and cognition | Alzheimer's disease models, Lipopolysaccharide-induced memory impairment | tandfonline.comtandfonline.com |
| Antidepressant-like Activity | Successfully treats depression, improves neurobehavioral dysfunction | Depression models, Parkinson's disease-affected rats, Streptozotocin-induced diabetic rats | tandfonline.comtandfonline.comresearchgate.net |
| Protection against Excitotoxicity | Protects neurons against excitotoxicity caused by glutamate (B1630785) or aluminum chloride | Neurodegeneration models, EAE-affected brains | tandfonline.comtandfonline.com |
Preclinical studies have demonstrated hesperidin's protective actions in a variety of brain disorders, including Alzheimer's disease, epilepsy, Parkinson's disease, multiple sclerosis, depression, and neuropathic pain nih.govtandfonline.comtandfonline.com. Its neuroprotective effects are mediated by modulating antioxidant defense activities and neural growth factors, while simultaneously diminishing apoptotic and neuro-inflammatory pathways nih.govtandfonline.comtandfonline.comresearchgate.net. Hesperidin has been shown to enhance memory and cognition and exhibit antidepressant-like activity in various models tandfonline.comtandfonline.com. It protects neurons against excitotoxicity, oxidative stress, and inflammation, which are common underlying factors in neurodegenerative conditions tandfonline.comtandfonline.comresearchgate.net. In models of multiple sclerosis, hesperidin has been found to reduce the incidence and severity of the disease by limiting leukocyte infiltration into the CNS and modulating T-cell profiles ssu.ac.ir.
Cardioprotective Research and Vascular Health Promotion
Impact on Myocardial Injury and Cardiac Remodeling
Hesperidin demonstrates significant cardioprotective effects, particularly in models of ischemic heart disease and cardiac remodeling. Studies in diabetic rats subjected to cardiac ischemia and reperfusion (I/R) injury have shown that hesperidin pretreatment can substantially improve hemodynamic parameters, such as mean arterial pressure, and reduce left ventricular end-diastolic pressure nih.gov. It also enhances both inotropic and lusitropic functions of the heart nih.gov.
Hesperidin's protective actions extend to mitigating myocardial injury by decreasing the activity of cardiac injury markers, including lactate (B86563) dehydrogenase (LDH) and creatine (B1669601) kinase-MB (CK-MB) nih.gov. It has been observed to reduce levels of thiobarbituric acid reactive substances (TBARS), an indicator of lipid peroxidation, and tumor necrosis factor-alpha (TNF-α), suggesting an anti-inflammatory and antioxidant role in cardiac protection nih.gov. Furthermore, hesperidin exhibits anti-apoptotic effects in the myocardium by upregulating the anti-apoptotic protein Bcl-2 and downregulating the pro-apoptotic protein Bax nih.gov.
Table 1: Effects of Hesperidin on Myocardial Injury and Cardiac Remodeling Markers
| Marker/Parameter | Effect of Hesperidin Treatment (vs. Control/Model) | Reference |
| Mean Arterial Pressure | Improved | nih.gov |
| Left Ventricular End-Diastolic Pressure | Reduced | nih.gov |
| Inotropic and Lusitropic Function | Improved | nih.gov |
| Lactate Dehydrogenase (LDH) Activity | Decreased | nih.gov |
| Creatine Kinase-MB (CK-MB) Activity | Decreased | nih.gov |
| Thiobarbituric Acid Reactive Substances (TBARS) | Decreased | nih.gov |
| Bcl-2 Protein Expression | Upregulated | nih.gov |
| Bax Protein Expression | Decreased | nih.gov |
| Myocardial Hypertrophy | Inhibited | researchgate.net |
| Myocardial Fibrosis | Inhibited | researchgate.net |
| TGF-β1 Protein Expression | Suppressed | fishersci.cauni.lu |
| TNF-R1 Protein Expression | Suppressed | fishersci.cauni.lu |
| MMP-2 Protein Expression | Suppressed | fishersci.cauni.lu |
| MMP-9 Protein Expression | Suppressed | fishersci.cauni.lu |
Anti-Thrombotic and Anti-Platelet Aggregation Studies
Hesperidin has demonstrated notable anti-thrombotic and anti-platelet aggregation properties. In stroke-prone spontaneously hypertensive rats (SHRSP), hesperidin supplementation significantly suppressed the age-related increase in blood pressure and reduced thrombotic tendency wikipedia.org. This effect is attributed to its strong antioxidant activity, which helps modulate the inactivation of nitric oxide (NO) and protect endothelial function from reactive oxygen species (ROS) wikipedia.org. By increasing the bioavailability of NO, hesperidin contributes to beneficial effects on hypertension and thrombosis wikipedia.org.
Further research involving apolipoprotein E (Apoe-/-) and low-density lipoprotein receptor (Ldlr-/-) deficient mice has shown that daily intake of hesperidin significantly inhibits both thrombogenesis and atherogenesis nih.govguidetopharmacology.org. The mechanisms underlying these effects are linked to the potent antioxidative properties of hesperidin, which can scavenge free radicals and increase NO, thereby inhibiting platelet aggregation nih.govguidetopharmacology.org. Hesperetin (B1673127), the aglycone form of hesperidin, also exhibits anti-platelet activity by inhibiting platelet aggregation induced by collagen and arachidonic acid, primarily through the inhibition of phospholipase C-2 (PLC-2) phosphorylation and cyclooxygenase-1 activity cdutcm.edu.cn.
Research into Other Significant Biological Activities
Beyond its cardiovascular benefits, hesperidin exhibits a diverse range of other significant biological activities.
Anti-diabetic and Glucose Metabolism Regulation Research (e.g., AMPK, PPAR)
Hesperidin has shown promising anti-diabetic effects and plays a role in regulating glucose metabolism. In various preclinical studies, including animal and in vitro models, hesperidin has demonstrated beneficial impacts on glucose homeostasis nih.gov. For instance, treatment with neohesperidin, a derivative of hesperidin, increased glucose consumption in HepG2 hepatocyte cell lines, which was correlated with elevated phosphorylation levels of adenosine (B11128) monophosphate (AMP)-activated protein kinase (AMPK) nih.gov. Hesperidin itself has been shown to attenuate glucose content in culture medium and enhance glucose uptake in lipopolysaccharide (LPS)-induced insulin-resistant HepG2 cells nih.gov.
A key mechanism through which hesperidin regulates glucose metabolism involves the mediation of AMPK and peroxisome proliferator-activated receptor (PPAR) signaling pathways wikipedia.orgwikidata.org. Hesperidin activates AMPK, a cellular energy sensor crucial for restoring energy balance and lipid metabolism wikidata.orgfishersci.comphcog.comfishersci.camims.com. It also regulates PPAR-γ activation, thereby inhibiting fat accumulation and influencing lipid and glucose metabolism wikipedia.orgwikidata.orgfishersci.cacenmed.com.
In high-fat diet (HFD)-induced diabetic rat models, hesperidin treatment significantly improved fasting serum glucose levels without altering fasting insulin (B600854), indicating an improvement in insulin sensitivity and prevention of insulin resistance fishersci.atnih.govfishersci.ie. Hesperidin was found to regulate glycolysis and gluconeogenesis in the liver by enhancing glucokinase activity and reducing the activities of glucose-6-phosphatase and phosphoenolpyruvate (B93156) carboxykinase fishersci.atnih.govfishersci.ie. Additionally, it increased glucose uptake in primary rat adipocytes fishersci.atnih.govfishersci.ie. Glucosyl hesperidin, a water-soluble derivative, also tended to reduce fasting blood glucose and ameliorate glucose intolerance and insulin resistance in HFD-fed mice with long-term consumption researchgate.net.
Table 2: Hesperidin's Impact on Glucose Metabolism and Related Pathways
| Effect/Mechanism | Observed Outcome | Model/Context | Reference |
| Glucose Consumption | Increased | HepG2 hepatocyte cell line | nih.gov |
| AMPK Phosphorylation | Increased | HepG2 hepatocyte cell line | nih.gov |
| Glucose Uptake | Increased | LPS-induced insulin-resistant HepG2 cells, Primary rat adipocytes | nih.govfishersci.atnih.govfishersci.ie |
| Fasting Serum Glucose | Improved/Reduced | HFD-induced diabetic rats | fishersci.atnih.govfishersci.ie |
| Insulin Sensitivity | Improved | HFD-induced diabetic rats | fishersci.atnih.govfishersci.ie |
| Glucokinase Activity | Enhanced | Liver (diabetic rats) | fishersci.atnih.govfishersci.ie |
| Glucose-6-phosphatase Activity | Decreased | Liver (diabetic rats) | fishersci.atnih.govfishersci.ie |
| Phosphoenolpyruvate Carboxykinase Activity | Decreased | Liver (diabetic rats) | fishersci.atnih.govfishersci.ie |
| PPAR-γ Activation | Regulated | Various models | wikipedia.orgwikidata.orgfishersci.cacenmed.com |
| Adiponectin Levels | Normalized | Streptozotocin-induced marginal type 1 diabetic rats | fishersci.at |
Anti-obesity Research and Adipose Tissue Modulation
Hesperidin exhibits inhibitory effects against obesity and modulates adipose tissue function wikipedia.orgwikidata.orgalfa-chemistry.com. Its mechanisms of action include regulating lipid and glucose metabolism by mediating AMPK and PPAR signaling pathways wikipedia.orgwikidata.orgalfa-chemistry.com. Hesperidin also directly influences antioxidant indices and anti-apoptosis, and indirectly regulates inflammation through the NF-κB signaling pathway, contributing to obesity treatment wikipedia.orgwikidata.org. It can reduce the synthesis of new fat cells and decrease lipid accumulation wikipedia.org. Furthermore, hesperidin has been shown to increase adiponectin content, thereby contributing to reduced lipid accumulation wikidata.org.
Hesperetin, the aglycone of hesperidin, has been observed to decrease inguinal white adipose tissue (iWAT) weight and enhance insulin signaling by increasing AKT phosphorylation fishersci.fi. It also reduces the expression of pro-inflammatory cytokines such as interleukin-6 (Il-6) and interleukin-1 beta (Il-1β), as well as chemokine Ccl2 and macrophage activation markers (Nos2 and Ptgs2) within iWAT. These effects are likely mediated by the inhibition of NF-κB activation and macrophage-mediated inflammation fishersci.fi. In high-fat diet (HFD)-fed mice, hesperidin treatment led to a dose-dependent reduction in weight gain, fat accumulation, and plasma lipids exlibrisgroup.com. However, some systematic reviews and meta-analyses have indicated no significant changes in anthropometric measures like body weight, BMI, and waist circumference following hesperidin supplementation massbank.eu.
Antimicrobial and Antiviral Studies
Hesperidin and its derivatives possess antimicrobial properties. Hesperetin, the aglycone, generally demonstrates higher antibacterial activity than hesperidin against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa) nih.govresearchgate.net. Hesperidin glucoside has also shown higher antibacterial activity compared to hesperidin nih.govresearchgate.net.
Specific studies have evaluated the inhibitory effects of hesperidin-related compounds on skin-resident microorganisms. Hesperetin and hesperidin glucoside exhibited greater inhibitory effects against Staphylococcus aureus, Cutibacterium acnes, Candida albicans, and Malassezia furfur when compared to hesperidin nih.gov. While some research indicates no significant antimicrobial activity for hesperidin in certain contexts wikipedia.org, its broader spectrum of activity, particularly through its more bioavailable forms, suggests potential in antimicrobial applications. Furthermore, inhibitory activity against coronaviruses has been a subject of investigation for hesperidin nih.gov.
Table 3: Comparative Antimicrobial Activity of Hesperidin and its Derivatives (MIC values)
| Compound | Staphylococcus aureus (MIC μg/mL) | Bacillus cereus (MIC μg/mL) | E. coli (MIC μg/mL) | P. aeruginosa (MIC μg/mL) | Cutibacterium acnes (MIC μg/mL) | Candida albicans (MIC μg/mL) | Malassezia furfur (MIC μg/mL) | Reference |
| Hesperetin | 125 | 250 | 500 | 500 | Higher inhibitory effect | Higher inhibitory effect | Higher inhibitory effect | nih.govresearchgate.netnih.gov |
| Hesperidin Glucoside | Higher than Hesperidin | - | Higher than Hesperidin | - | Higher inhibitory effect | Higher inhibitory effect | Higher inhibitory effect | nih.govresearchgate.netnih.gov |
| Hesperidin | Lower than Hesperetin/Glucoside | - | Lower than Hesperetin/Glucoside | - | Lower inhibitory effect | Lower inhibitory effect | Lower inhibitory effect | nih.govresearchgate.netnih.gov |
Note: Specific MIC values for all microorganisms across all compounds may vary between studies.
Hepato- and Nephroprotective Investigations
Hesperidin demonstrates protective effects on both liver (hepatoprotective) and kidney (nephroprotective) health. It has been shown to protect against liver damage induced by inflammation and/or oxidative stress from various natural and chemical toxins nih.gov. The hepatoprotective mechanisms include increasing the activities of nuclear factor-like 2 (Nrf2)/antioxidant response element and heme oxygenase 1 (HO-1), as well as elevating the levels of enzymatic and non-enzymatic antioxidants nih.gov. Hesperidin also contributes to liver protection by reducing the levels of high-mobility group box 1 protein, inhibitor of kappa B protein-alpha, matrix metalloproteinase-9, and C-reactive protein nih.gov.
In models of liver ischemia/reperfusion (I/R) injury, hesperidin ameliorates oxidative stress, suppresses inflammation (reducing mRNA levels of TNF-α, IL-6, and IL-1β), and prevents hepatocyte apoptosis by reversing increased cleaved-caspase 3 expression alfa-chemistry.com. It achieves this, in part, through the activation of the Akt pathway alfa-chemistry.com. Hesperidin has also been shown to prevent carbon tetrachloride (CCl4)-induced hepatotoxicity, evidenced by decreased TBARS levels and increased antioxidant enzyme activities such as superoxide (B77818) dismutase (SOD) and catalase (CAT), along with elevated glutathione (B108866) (GSH) levels researchgate.net. It can improve serum triglyceride levels and reduce steatosis in the liver nih.gov. Furthermore, hesperidin may improve insulin resistance and preserve liver tissue in liver diseases associated with obesity or type 2 diabetes wikipedia.org.
For kidney protection, hesperidin shows benefits against diabetic nephropathy. It can suppress transforming growth factor-beta 1 (TGF-β1)-integrin-linked kinase-Akt signaling and enhance renal function wikidata.orgwikidata.org. In streptozotocin (B1681764) (STZ)-induced diabetic rats, hesperidin administration significantly increased concentrations of alpha-klotho (α-KL) in renal tissues and serum, while decreasing elevated levels of fibroblast growth factor-23 (FGF-23) wikidata.org.
Molecular Mechanisms of Hesperidin Action: a Mechanistic Elucidation
Cellular Signaling Pathway Modulation
Hesperidin's biological activities are largely attributed to its capacity to interfere with and regulate complex intracellular signaling networks. By targeting specific kinases, transcription factors, and other signaling molecules, hesperidin (B1673128) can influence cellular processes ranging from inflammation and apoptosis to cell proliferation and differentiation. The following sections detail the specific molecular interactions of hesperidin with several critical signaling pathways.
NF-κB Pathway Inhibition
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response. Hesperidin has been shown to be a potent inhibitor of this pathway through multiple mechanisms. It can block the activation of the IKK complex, which is responsible for the phosphorylation and subsequent degradation of the inhibitory protein IκBα. researchgate.net By preventing IκBα degradation, hesperidin ensures that the NF-κB dimer (composed of p65 and p50 subunits) remains sequestered in the cytoplasm, thereby inhibiting its translocation to the nucleus. researchgate.netmdpi.com This blockage of nuclear translocation prevents NF-κB from binding to DNA and initiating the transcription of pro-inflammatory genes, such as those for TNF-α, IL-1β, and IL-6. researchgate.net Furthermore, hesperidin's antioxidant properties contribute to NF-κB inhibition by neutralizing reactive oxygen species (ROS), which are known activators of this pathway. researchgate.net In some cancer cell lines, hesperidin has been observed to directly down-regulate the expression of the p65 subunit. researchgate.net
Table 1: Hesperidin's Mechanistic Intervention in the NF-κB Pathway
| Target Molecule | Effect of Hesperidin | Consequence |
|---|---|---|
| IKK complex | Inhibition | Prevents IκBα phosphorylation and degradation. |
| IκBα | Stabilization | Sequesters NF-κB (p65/p50) in the cytoplasm. |
| NF-κB (p65/p50) | Inhibition of nuclear translocation | Prevents binding to DNA promoter regions. |
| Pro-inflammatory genes | Downregulation of expression | Reduced synthesis of cytokines like TNF-α and IL-6. |
| Reactive Oxygen Species (ROS) | Neutralization | Reduces a key activation signal for the NF-κB pathway. |
PI3K/Akt/mTOR Pathway Regulation
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, survival, and angiogenesis. Hesperidin has been demonstrated to negatively regulate this pathway. nih.govnih.gov Evidence suggests that hesperidin can suppress the activation of Akt, a central kinase in this cascade. nih.govnih.gov This inhibition of Akt phosphorylation leads to the downstream suppression of mTOR and its effector, p70S6K. nih.gov The anti-angiogenic effects of hesperidin are, in part, attributed to this suppression of the Akt/mTOR signaling axis in endothelial cells. nih.govnih.gov In some breast cancer cells, the inhibition of PD-L1 expression by hesperidin is mediated through the downregulation of Akt signaling. mdpi.com The loss of the tumor suppressor protein Phosphatase and Tensin Homolog (PTEN) is a known activator of the PI3K/Akt pathway, and while direct upregulation of PTEN by hesperidin is not consistently reported, its inhibitory action on Akt mimics the effects of PTEN activity. mdpi.com
AMPK and PPAR Signaling Pathway Interventions
AMP-activated protein kinase (AMPK) is a crucial energy sensor that plays a key role in cellular metabolism. Hesperidin has been identified as an activator of AMPK. mdpi.comresearchgate.net Molecular docking analyses suggest that hesperidin can bind to the regulatory γ-subunit of AMPK, potentially acting as a direct activator. researchgate.net The activation of AMPK by hesperidin leads to the phosphorylation of downstream targets such as Acetyl-CoA Carboxylase (ACC). researchgate.net This modulation of AMPK activity contributes to the anti-adipogenic effects of hesperidin. researchgate.net
Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that regulate gene expression involved in metabolism and inflammation. Hesperidin has been shown to have an agonistic activity on PPAR-γ. nih.govplos.org This activation of PPAR-γ is implicated in the cardioprotective effects of hesperidin, as PPAR-γ can inhibit signaling pathways involved in cardiac hypertrophy. nih.gov The involvement of the PPAR-γ pathway has also been demonstrated in the cardioprotective activity of hesperidin in diabetic models of ischemia-reperfusion injury. plos.orgnih.gov
MAPK/ERK and JNK Signaling Crosstalk
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK) pathways, are involved in a wide range of cellular processes such as proliferation, differentiation, and apoptosis. Hesperidin's interaction with these pathways is complex and can be cell-type dependent. In some contexts, hesperidin has been shown to suppress the phosphorylation of MEK and ERK in the MAPK signaling pathway, contributing to its anti-inflammatory effects. nih.gov Conversely, in other cell types, such as melanoma cells, hesperidin stimulates ERK1/2 phosphorylation, which leads to the degradation of Microphthalmia-associated Transcription Factor (MITF) and a subsequent reduction in melanin (B1238610) synthesis. mdpi.comresearchgate.net
Hesperidin can also modulate the JNK pathway. In certain cancer cells, hesperidin induces apoptosis through the activation of the ASK1/JNK pathway. nih.gov In the context of influenza virus infection, hesperidin treatment enhanced the activation of both the p38 and JNK signaling pathways, which is suggested to be vital for the cell's defense mechanism. researchgate.net There is evidence of negative crosstalk between the JNK and ERK pathways, where sustained activation of the JNK pathway can block the activation of the ERK pathway by mitogenic factors. nih.gov Hesperetin (B1673127), the aglycone of hesperidin, has been shown to reduce the phosphorylation of JNK in osteoclast-like cells. nih.gov
Table 2: Hesperidin's Influence on MAPK/ERK and JNK Signaling
| Pathway | Key Protein | Effect of Hesperidin | Cellular Outcome |
|---|---|---|---|
| MAPK/ERK | MEK/ERK | Inhibition (in some inflammatory models) | Anti-inflammatory effects. |
| MAPK/ERK | ERK1/2 | Activation (in melanoma cells) | Inhibition of melanogenesis. mdpi.comresearchgate.net |
| JNK | ASK1/JNK | Activation (in some cancer cells) | Induction of apoptosis. nih.gov |
| JNK | JNK | Activation (in viral infection models) | Enhanced cellular defense. researchgate.net |
| JNK | p-JNK | Reduction (by hesperetin in osteoclasts) | Inhibition of osteoclast differentiation. nih.gov |
CREB-BDNF Pathway Interaction
The cAMP response element-binding protein (CREB) and Brain-Derived Neurotrophic Factor (BDNF) pathway is fundamental for neuronal survival, differentiation, and synaptic plasticity. Hesperidin has been shown to positively interact with this pathway, which underlies its neuroprotective effects. frontiersin.orgnih.govnih.gov Studies have demonstrated that hesperidin can increase the expression of both BDNF and its receptor, Tropomyosin receptor kinase B (TrkB). mdpi.comresearchgate.netnih.gov This upregulation of the BDNF/TrkB system leads to the phosphorylation and activation of CREB. mdpi.com The activation of this pathway is also linked to the activation of upstream kinases such as Protein Kinase A (PKA) and Calcium/calmodulin-dependent protein kinase II (CaMKII), although direct modulation by hesperidin is still under investigation. The neurogenic effects of hesperidin, including increased neural stem cell proliferation, are mediated by the activation of the AMPK/BDNF/CREB signaling pathway. mdpi.com
TGF-β1/Smad3 Pathway Inhibition
The Transforming Growth Factor-beta 1 (TGF-β1)/Smad3 signaling pathway is a key driver of fibrosis and plays a role in cancer progression. Hesperidin and its aglycone, hesperetin, have been identified as inhibitors of this pathway. nih.govscielo.br Hesperetin has been shown to interfere with the interaction between the TGF-β1 ligand and its receptor. nih.gov This interference prevents the activation of the receptor complex and the subsequent phosphorylation of the downstream signaling molecules, Smad2 and Smad3. nih.govnih.govnih.gov By inhibiting the phosphorylation of Smad2/3, hesperidin blocks their translocation into the nucleus, where they would otherwise regulate the transcription of target genes involved in the epithelial-to-mesenchymal transition (EMT) and extracellular matrix deposition. scielo.br This inhibitory effect on the TGF-β1/Smad3 pathway is a key mechanism behind the anti-fibrotic and anti-metastatic properties of hesperidin. scielo.brresearchgate.net
RAGE/NF-κB and Akt/Nrf2 Pathway Nexus
Hesperidin has been identified as a modulator of interconnected signaling pathways that are crucial in cellular responses to stress and inflammation. Notably, it influences the Receptor for Advanced Glycation End Products (RAGE)/Nuclear Factor-kappa B (NF-κB) axis and the Protein Kinase B (Akt)/Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. The interaction between these pathways is pivotal in the compound's mechanism of action.
The RAGE/NF-κB signaling cascade is a well-established pro-inflammatory route. The binding of ligands, such as advanced glycation end products (AGEs), to RAGE initiates a series of intracellular events that culminate in the activation of NF-κB. Activated NF-κB then translocates to the nucleus, where it promotes the transcription of a wide array of pro-inflammatory genes. Research indicates that hesperidin can exert an inhibitory effect on this pathway, thereby attenuating the inflammatory response. This anti-inflammatory action is a key component of its neuroprotective effects.
Concurrently, hesperidin's aglycone, hesperetin, has been shown to activate the PI3K/Akt-Nrf2 pathway. Akt, a serine/threonine kinase, phosphorylates and activates Nrf2, a transcription factor that regulates the expression of antioxidant proteins. Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of genes encoding for protective enzymes. This activation of the Nrf2 pathway enhances the cellular antioxidant defense mechanisms. There is a functional interplay between the Nrf2 and NF-κB pathways; Nrf2 can negatively regulate the NF-κB pathway by inhibiting the degradation of IκB-α, the inhibitory protein of NF-κB. By activating the Akt/Nrf2 pathway, hesperetin can therefore indirectly suppress NF-κB-mediated inflammation. nih.gov
Enzyme Activity Regulation
Cyclooxygenase (COX) and Inducible Nitric Oxide Synthase (iNOS) Inhibition
Hesperidin has demonstrated significant regulatory effects on key enzymes involved in the inflammatory process, namely cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS). These enzymes are critical mediators in the synthesis of pro-inflammatory molecules. In response to inflammatory stimuli such as lipopolysaccharide (LPS), the expression of COX-2 and iNOS is markedly upregulated. nih.gov
Studies have shown that hesperidin treatment can suppress the production of prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO). nih.gov The mechanism behind this suppression involves the inhibition of iNOS protein expression. By reducing the levels of iNOS, hesperidin effectively curtails the overproduction of NO, a key inflammatory mediator. While hesperidin significantly inhibits iNOS expression, its effect on COX-2 protein levels has been noted as less direct in some studies. nih.gov However, its ability to reduce PGE2 levels suggests an interference with the COX-2 pathway. tandfonline.com This inhibitory action on COX-2 and iNOS contributes to the anti-inflammatory and potential anti-tumorigenic properties of hesperidin. nih.govnih.gov
| Enzyme | Effect of Hesperidin | Downstream Mediator Affected | Reference |
| iNOS | Inhibition of protein expression | Nitric Oxide (NO) | nih.govnih.gov |
| COX-2 | Inhibition of activity/pathway | Prostaglandin E2 (PGE2) | nih.govtandfonline.com |
Matrix Metalloproteinase (MMP) Inhibition (MMP-2, MMP-9)
Hesperidin has been shown to exert inhibitory effects on the activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. These enzymes are zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix. Their activity is essential for physiological processes like tissue remodeling, but their overexpression is associated with pathological conditions, including tumor invasion and metastasis. mdpi.com
Research has demonstrated that hesperidin can suppress the expression and activity of MMP-9. mdpi.commdpi.com In studies involving acetaldehyde-induced effects in hepatocellular carcinoma cells, hesperidin was found to reduce tumor cell invasion and metastasis by inhibiting MMP-9 activity. mdpi.com The molecular mechanism underlying this inhibition involves the suppression of the nuclear factor-κB (NF-κB) and activator protein-1 (AP-1) signaling pathways. Hesperidin achieves this by inhibiting the phosphorylation of p38 kinase and c-Jun N-terminal kinase (JNK). mdpi.com Furthermore, in the context of UVB-induced photoaging, hesperidin has been observed to downregulate MMP-9 expression by suppressing MAPK-dependent signaling pathways. nih.gov While direct studies on hesperidin's inhibition of MMP-2 are less specific, the broader class of flavonoids, to which hesperidin belongs, has been reported to inhibit both MMP-2 and MMP-9. nih.gov
| Enzyme | Effect of Hesperidin | Associated Signaling Pathway | Reference |
| MMP-9 | Inhibition of expression and activity | NF-κB, AP-1, MAPK | nih.govmdpi.commdpi.com |
| MMP-2 | Inhibition (as part of the flavonoid class) | Not specified for hesperidin | nih.gov |
Calpain Activation Suppression
Recent scientific investigations have revealed that hesperidin's neuroprotective effects are, in part, attributable to its ability to suppress the excessive activation of calpains. Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases. Under pathological conditions, such as excitotoxicity, an excessive influx of calcium into cells can lead to the over-activation of calpains. This uncontrolled proteolytic activity contributes to cellular damage and death.
A study focusing on N-methyl-D-aspartate (NMDA)-induced retinal injury demonstrated that hesperidin treatment effectively reduced the activation of calpain. nih.govmdpi.com This suppression of calpain activity was associated with a decrease in reactive oxygen species generation and the expression of the pro-inflammatory cytokine TNF-α. nih.govmdpi.com By mitigating the over-activation of calpain, hesperidin helps to protect retinal ganglion cells from excitotoxic damage. nih.gov This finding highlights a significant mechanism through which hesperidin exerts its protective effects in neuronal tissues. nih.govmdpi.com
| Condition | Effect of Hesperidin | Associated Factors | Reference |
| NMDA-induced retinal injury | Suppression of excessive calpain activation | Reduced ROS generation, Decreased TNF-α expression | nih.govmdpi.com |
Gene and Protein Expression Modulation
Regulation of Cell Cycle Regulatory Proteins (e.g., Cyclin D1, p53, p21)
Hesperidin has been shown to modulate the expression of key proteins that govern the cell cycle, thereby influencing cell proliferation and apoptosis. Its effects are particularly notable on the tumor suppressor protein p53 and its downstream targets, p21 and Cyclin D1.
Studies have demonstrated that hesperidin treatment can lead to an upregulation of p53 expression in various cancer cell lines. nih.govnih.gov One of the mechanisms contributing to this is the inhibition of the interaction between p53 and its negative regulator, murine double minute X (MDMX). By disrupting this interaction, hesperidin effectively increases the levels of free, functional p53. nih.govnih.gov
The activation and stabilization of p53 trigger the transcription of its target genes, including p21 (also known as WAF-1/CIP1). nih.govnih.gov Consistent with this, research has shown a significant increase in p21 gene and protein expression following hesperidin treatment. The p21 protein is a potent cyclin-dependent kinase (CDK) inhibitor, and its upregulation leads to cell cycle arrest, typically at the G1/S or G2/M checkpoint, thereby halting cell proliferation.
Furthermore, the p53-mediated pathway influences the expression of Cyclin D1. An increase in functional p53, as induced by hesperidin, can lead to the suppression of Cyclin D1 expression. Cyclin D1 is a crucial protein for progression through the G1 phase of the cell cycle. Its downregulation contributes to the hesperidin-induced cell cycle arrest.
| Protein | Effect of Hesperidin | Consequence | Reference |
| p53 | Upregulation | Activation of downstream targets | nih.govnih.gov |
| p21 | Upregulation | Cell cycle arrest | |
| Cyclin D1 | Downregulation | Cell cycle arrest |
Differential Expression of Pro- and Anti-Apoptotic Proteins (Bcl-2, Bax, Caspases)
Hesperidin has been shown to induce apoptosis in various cancer cell lines by modulating the expression of key regulatory proteins involved in the apoptotic cascade. nih.govnih.gov Research indicates that hesperidin treatment leads to a significant downregulation of the anti-apoptotic protein Bcl-2, while concurrently upregulating the pro-apoptotic protein Bax. mdpi.commedsab.ac.irnih.gov This shift in the Bax/Bcl-2 ratio is a critical event that increases mitochondrial membrane permeability, leading to the release of cytochrome c and the subsequent activation of the caspase cascade. nih.gov
Multiple studies have demonstrated that hesperidin administration results in the activation of initiator caspases, such as caspase-9, and executioner caspases, including caspase-3 and caspase-7. nih.govmdpi.com For instance, in human colon cancer cells, hesperidin treatment was found to decrease the expression of B-cell CLL/lymphoma 2 (BCL2) mRNA and increase the expression of BCL2-associated X protein (BAX). nih.gov This was accompanied by a significant increase in the expression and activity of caspase-3 (CASP3), evidenced by the downregulation of pro-CASP3 and upregulation of the active form of CASP3. mdpi.comnih.gov Similarly, in breast cancer cell lines, hesperidin induced a dose-dependent decrease in BCL-2 mRNA levels and a significant overexpression of BAX. pmjournal.irpmjournal.ir This modulation of apoptotic proteins confirms that hesperidin can trigger the intrinsic, mitochondria-mediated pathway of apoptosis. nih.govspandidos-publications.com
Table 1: Effect of Hesperidin on Apoptotic Protein Expression
| Cell Line/Model | Effect on Bcl-2 | Effect on Bax | Effect on Caspases | Reference |
|---|---|---|---|---|
| Colon Cancer (Azoxymethane-induced mouse model) | Downregulation | Upregulation (Increased Bax/Bcl-2 ratio) | Activation of Caspase-3/9 | nih.gov |
| Renal Cancer (Fe-NTA-induced Wistar rats) | Downregulation | Upregulation | Upregulation of Caspase-3, Caspase-9 | nih.gov |
| Breast Cancer (MCF-7 cells) | Downregulation (Increased Bax/Bcl-2 ratio) | Upregulation | Activation of Caspase-7, Caspase-9 | nih.govpmjournal.ir |
| Colon Cancer (SNU-C4 cells) | Decreased mRNA expression | Increased mRNA expression | Increased expression and activity of Caspase-3 | nih.govelsevierpure.com |
| Leukemia (NALM-6 cells) | Data not specified | Data not specified | Concentration-dependent increase in Caspase-3 and Caspase-9 cleavage | mdpi.comnih.gov |
Vascular Endothelial Growth Factor (VEGF) and Ki-67 Expression Alterations
Hesperidin demonstrates significant effects on tumor angiogenesis and proliferation by altering the expression of Vascular Endothelial Growth Factor (VEGF) and the proliferation marker Ki-67. nih.govdoaj.org Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis, with VEGF being a key signaling protein. jst.go.jp Studies have shown that hesperidin can inhibit the production and expression of VEGF. nih.govnih.gov For example, in UVB-induced angiogenesis models in mice, hesperidin treatment inhibited skin neovascularization and suppressed the expression of VEGF. jst.go.jpnih.gov This anti-angiogenic effect is partly mediated through the inhibition of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is involved in VEGF expression. jst.go.jpnih.gov In diabetic foot ulcer models, hesperidin was also found to modulate the expression of VEGF and its receptors (VEGFR1 and VEGFR2), suggesting its role in regulating angiogenesis in wound healing contexts. doaj.org
In addition to its anti-angiogenic properties, hesperidin inhibits cell proliferation, as evidenced by its effect on Ki-67 expression. Ki-67 is a protein strictly associated with cell proliferation and is widely used as a prognostic and diagnostic marker in cancer. nih.gov In a mouse model of breast cancer, treatment with hesperidin resulted in a remarkable reduction in the expression of Ki-67 in tumor tissues. nih.gov This suggests that hesperidin can suppress the proliferative capacity of cancer cells. nih.govnih.gov The combination of hesperidin with chemotherapeutic drugs like doxorubicin (B1662922) has been shown to lead to a further reduction in the Ki-67 marker, indicating a potential synergistic effect in inhibiting tumor cell proliferation. nih.govresearchgate.net
CRISP2 and PinX1 Protein Interaction Studies
Research has begun to explore the interaction of hesperidin with specific proteins involved in cellular processes beyond the classical apoptosis and proliferation pathways. One such protein is the Cysteine-Rich Secretory Protein 2 (CRISP2). A recent study investigated the therapeutic potential of hesperidin targeting CRISP2 in the context of intervertebral disc degeneration (IDD). nih.govnih.gov The findings from this study, which included molecular docking and experimental validation, demonstrated that hesperidin significantly reduced the expression of CRISP2 in IDD models. nih.govnih.gov This suggests a direct or indirect interaction between hesperidin and the regulation of CRISP2 expression. nih.gov
Currently, there is a lack of specific protein interaction studies detailing the direct binding or functional relationship between hesperidin and Pin1-interacting protein (PinX1) in the available scientific literature.
Receptor-Ligand Interactions and Docking Analysis
Affinity for Specific Biological Targets (e.g., CaSR, TMPRSS2)
Molecular docking simulations and experimental studies have identified specific biological targets with which hesperidin and its aglycone metabolite, hesperetin, can interact. A notable target is the Transmembrane Serine Protease 2 (TMPRSS2), a cellular protein essential for the entry of certain viruses, including SARS-CoV-2. nih.govepa.govnih.gov Computational docking studies have shown that hesperidin has the potential to bind to TMPRSS2. nih.govresearchgate.net This binding is predicted to inhibit the protease's activity. nih.gov Experimental results support this, demonstrating that hesperidin can reduce the expression of TMPRSS2 protein in lung cells. nih.govresearchgate.net This interaction is significant as it suggests a mechanism by which hesperidin may interfere with viral entry into host cells. nih.govtbzmed.ac.ir While the precise binding affinity values can vary between different computational models, the consistent prediction of interaction highlights TMPRSS2 as a viable biological target for hesperidin. researchgate.netresearchgate.net
Information regarding the specific binding affinity and interaction of hesperidin with the Calcium-Sensing Receptor (CaSR) is not detailed in the currently available research. Hesperidin has been shown to disrupt Ca2+ homeostasis in prostate cancer cells, but direct binding studies to CaSR are limited. mdpi.com
Computational Modeling of Hesperidin-Protein Complexes
Computational modeling, particularly molecular docking, has been extensively used to predict and analyze the interaction between hesperidin and various protein targets at a molecular level. nih.govnih.gov These in silico studies provide insights into the binding affinity, orientation, and specific amino acid interactions within the protein's active site. impactfactor.orgulm.ac.id AutoDock, Schrödinger software, and other computational tools have been employed to model these hesperidin-protein complexes. nih.govnanobioletters.comnih.gov
Docking studies have simulated the binding of hesperidin to a range of proteins, including those involved in cancer, viral infections, and metabolic disorders. For example, hesperidin has been docked with proteins like the main protease (Mpro) and helicase of SARS-CoV-2, showing favorable binding energies that suggest potential inhibitory activity. nanobioletters.commnba-journal.com In cancer-related studies, hesperidin has been docked with targets such as AKT1, CASP3, and MMP9, with binding free energies indicating strong interactions. nih.gov These models often reveal the formation of hydrogen bonds and hydrophobic interactions with key amino acid residues in the protein's binding pocket, explaining the stability of the complex. impactfactor.orgmdpi.com The binding affinity is typically reported as a negative value in kcal/mol, where a more negative value indicates a stronger and more stable interaction. mdpi.comals-journal.com
Table 2: Predicted Binding Affinities of Hesperidin with Various Protein Targets from Docking Studies
| Protein Target | Predicted Binding Affinity (kcal/mol) | Computational Tool/Method | Reference |
|---|---|---|---|
| SARS-CoV-2 Helicase | -9.6 | CB-Dock | mnba-journal.com |
| Protein Tyrosine Phosphatase 1B (PTP1B) - Catalytic Site | -8.4 | AutoDock Vina | mdpi.com |
| Protein Tyrosine Phosphatase 1B (PTP1B) - Allosteric Site | -7.9 | AutoDock Vina | mdpi.com |
| Matrix Metalloproteinase-9 (MMP9) | -9.3 | AutoDockTools 1.5.6 | nih.gov |
| Insulin-like Growth Factor 1 (IGF1) | -8.1 | AutoDockTools 1.5.6 | nih.gov |
| AKT1 | -7.3 | AutoDockTools 1.5.6 | nih.gov |
| Monoamine Oxidase B (MAO-B) | -6.26 | AutoDock 4.2 | impactfactor.org |
| Caspase-3 (CASP3) | -6.1 | AutoDockTools 1.5.6 | nih.gov |
| TMPRSS2 | -7.2 | Molecular Docking Simulation | researchgate.net |
Pharmacokinetic and Biotransformation Studies of Hesperidin
Absorption and Distribution Kinetics in Biological Systems
The absorption of hesperidin (B1673128) is not a straightforward process, primarily due to its glycosidic structure, which hinders direct passage across the intestinal epithelium. The initial step in its absorption involves the enzymatic removal of its sugar moiety, a process largely mediated by the gut microbiota. Once absorbed, its aglycone form, hesperetin (B1673127), and subsequent metabolites are distributed throughout the body.
Following oral administration, hesperidin and its metabolites can be detected in the bloodstream, with peak plasma concentrations varying depending on the formulation and individual metabolic differences. nih.gove-lactancia.org In human studies, after a single oral dose of hesperetin, the peak plasma concentration (Cmax) was reached in approximately 4 hours. nih.gov
Table 1: Pharmacokinetic Parameters of Hesperetin in Humans After a Single Oral Dose
| Parameter | Value | Unit |
|---|---|---|
| Cmax | 825.78 ± 410.63 | ng/mL |
| Tmax | 4.0 | hours |
| AUC(0-∞) | 4846.20 ± 1675.99 | ng·h/mL |
| Elimination Half-life (t½) | 3.05 ± 0.91 | hours |
Data sourced from a study with six healthy volunteers who received a single oral dose of 135 mg of hesperetin. nih.gov
The bioavailability of hesperidin is generally low and exhibits significant inter-individual variability. nih.gov A primary limiting factor is its poor water solubility, which restricts its dissolution in the gastrointestinal fluids and subsequent interaction with the intestinal lining. nih.gov The bioavailability, as measured by the relative urinary excretion of hesperidin and its metabolites, can vary widely among individuals, who can be categorized as low, intermediate, or high excretors. nih.gov
Micronization, a process that reduces the particle size of a compound, has been shown to enhance the bioavailability of hesperidin. nih.gov Similarly, the stereochemistry of the hesperidin molecule can influence its absorption and subsequent metabolic fate. mdpi.com
Following absorption and metabolism, hesperetin and its metabolites are distributed to various tissues. Animal studies in rats have provided insights into the tissue distribution profile of hesperetin. After dietary administration of hesperetin, the highest concentrations were found in the liver, followed by the aorta. nih.govresearchgate.net This suggests that these organs are significant sites of accumulation and potential targets for the biological activities of hesperidin's metabolites.
Lower concentrations of hesperetin have also been detected in the kidneys, skin, pancreas, and spleen, with even smaller amounts found in the muscles, lungs, heart, and brain. researchgate.net
Table 2: Tissue Distribution of Hesperetin in Rats After a 4-Week Dietary Intake
| Tissue | Hesperetin Concentration (nmol/g tissue) |
|---|---|
| Liver | 12.97 |
| Aorta | 3.11 |
| Kidneys | 2.58 |
| Skin | 1.85 |
| Pancreas | 1.82 |
| Spleen | 1.49 |
Data represents the mean concentration of hesperetin in various tissues of rats fed a diet containing 0.2% hesperetin for four weeks. researchgate.netresearchgate.net
Metabolism and Metabolite Identification
Hesperidin is extensively metabolized in the body, primarily in the intestine and liver. The metabolic process begins with the hydrolysis of the glycosidic bond, followed by conjugation reactions that increase the water solubility of the metabolites, facilitating their circulation and eventual excretion.
The initial and crucial step in hesperidin metabolism is the enzymatic hydrolysis of the rutinose sugar moiety to release its aglycone, hesperetin. This process is primarily carried out by enzymes produced by the intestinal microbiota. google.com The conversion rate of hesperidin to hesperetin can be quite efficient, with some enzymatic hydrolysis methods achieving a conversion rate of over 96%. nih.gov Studies have investigated various enzymatic and acid-catalyzed hydrolysis methods to produce hesperetin from hesperidin, with some processes yielding the intermediate hesperetin-7-glucoside. researchgate.netresearchgate.net
Once hesperetin is formed, it undergoes extensive phase II metabolism, predominantly through glucuronidation and sulfation. nih.gov These conjugation reactions occur mainly in the intestinal cells and the liver. The primary metabolites found in plasma after hesperidin administration are hesperetin-glucuronides and hesperetin-sulfates. acs.orgnih.gov
In rat plasma, two major hesperetin-glucuronides have been identified: hesperetin-7-O-β-d-glucuronide and hesperetin-3'-O-β-d-glucuronide, with the former being slightly more abundant. acs.org Sulfated metabolites, such as hesperetin-3'-O-sulfate, are also significant circulating forms. rsc.org
Table 3: Major Hesperetin Metabolites Identified in Plasma
| Metabolite | Chemical Structure |
|---|---|
| Hesperetin-7-O-glucuronide | Hesperetin with a glucuronic acid attached at the 7-hydroxyl position |
| Hesperetin-3'-O-glucuronide | Hesperetin with a glucuronic acid attached at the 3'-hydroxyl position |
| Hesperetin-3'-O-sulfate | Hesperetin with a sulfate (B86663) group attached at the 3'-hydroxyl position |
| Hesperetin-7-O-sulfate | Hesperetin with a sulfate group attached at the 7-hydroxyl position |
These metabolites are the result of phase II conjugation reactions that occur after the initial hydrolysis of hesperidin to hesperetin. acs.orgrsc.org
The intestinal microbiota plays a pivotal role in the biotransformation of hesperidin. As the glycosidic bond of hesperidin is resistant to hydrolysis by human digestive enzymes, the microbial enzymes in the colon are essential for cleaving the rutinose sugar and releasing the absorbable aglycone, hesperetin. google.com The composition of the gut microbiota can, therefore, significantly influence the bioavailability and metabolic profile of hesperidin, contributing to the observed inter-individual variations in its effects. nih.gov
Elimination Kinetics and Excretion Routes
Following absorption and systemic distribution, hesperidin and its metabolites are eliminated from the body through various routes. The elimination kinetics are influenced by the extensive metabolic processes the compound undergoes. The aglycone, hesperetin, has a reported elimination half-life of approximately 3 hours. e-lactancia.org
Urinary excretion is a significant route for the elimination of hesperidin metabolites. Studies in humans have shown that the cumulative urinary excretion of hesperetin and its conjugated forms can range from 3% to 6% of the administered dose of the pure aglycone. e-lactancia.org When hesperidin is consumed, the excretion of its metabolites and subsequent catabolites in urine over a 24-hour period can account for a substantial portion of the ingested dose, with bioavailability estimates based on urinary excretion ranging from 43% to 70% depending on the formulation. mdpi.comnih.gov The primary forms found in urine are glucuronidated and sulfonated conjugates of hesperetin. mdpi.com A significant portion of ingested hesperidin is not absorbed and is excreted in the feces. researchgate.net The metabolites are also found in blood plasma for up to 24 hours post-ingestion.
The pattern of metabolite excretion highlights that absorption occurs mainly in the colon after the gut microbiota hydrolyzes hesperidin to its aglycone, hesperetin. mdpi.com This is evidenced by the time it takes for metabolites to appear in the plasma, typically peaking around 7 to 8 hours after consumption of hesperidin glycoside. mdpi.comnih.govdtu.dk
Strategies for Bioavailability Enhancement and Pharmacokinetic Optimization
The therapeutic potential of hesperidin is often limited by its poor water solubility, which in turn leads to low bioavailability. nih.govnih.gov Consequently, extensive research has focused on developing strategies to improve its absorption and optimize its pharmacokinetic profile. These strategies primarily involve modifying the physical form of hesperidin, altering its chemical structure, or co-administering it with substances that enhance absorption.
Novel Formulation Approaches (e.g., Nanoparticles, Inclusion Complexes)
Novel drug delivery systems have been developed to overcome the solubility and permeability challenges of hesperidin.
Nanoparticles: Encapsulating hesperidin into nanoparticles has been shown to significantly improve its physicochemical properties. Techniques such as nanoprecipitation have been used to create hesperidin nanoparticles with an average particle size of around 55.5 nm, a dramatic reduction from the native particle size of 1320.9 nm. tandfonline.com This reduction in size and increase in surface area enhances aqueous solubility and dissolution velocity. tandfonline.com Various polymers have been utilized for this purpose:
Lipid-Polymer Hybrid Nanoparticles (LPHNs): These formulations have demonstrated high entrapment efficiency (92.8%) and a sustained release profile. nih.gov
Poly Lactic-co-Glycolic Acid (PLGA): Hesperidin-loaded PLGA nanoparticles have shown a high encapsulation efficiency of 96.4% and a biphasic release pattern, with an initial rapid release followed by sustained release. tandfonline.com
Chitosan: Chitosan/hesperidin nanoparticles, prepared by ionotropic gelation, have been shown to be more effective than hesperidin alone due to increased solubility. mdpi.com
Inclusion Complexes: Complexation with cyclodextrins (CDs) is another effective strategy to enhance the solubility and dissolution rate of hesperidin. Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity, which can encapsulate poorly soluble molecules like hesperidin.
β-Cyclodextrin (β-CD): Forming inclusion complexes with β-CD has been shown to improve the dissolution profile of hesperidin. mdpi.com
Hydroxypropyl-β-Cyclodextrin (HP-β-CD): This derivative is particularly effective, with studies showing that complexation can improve hesperidin's solubility over 1000-fold. nih.gov The formation of an amorphous inclusion complex with HP-β-CD disrupts the crystalline structure of hesperidin, leading to significantly improved dissolution and permeability. nih.gov Research indicates that hesperetin, the aglycone, shows an even greater affinity for the HP-β-CD cavity than hesperidin, resulting in a more significant solubility enhancement. nih.govresearchgate.net
| Formulation Strategy | Carrier/Method | Key Finding | Reference |
|---|---|---|---|
| Nanoparticles | PLGA & Poloxamer 407 | Average particle size reduced to 55.5 nm; Encapsulation efficiency of 96.4%. | tandfonline.com |
| Nanoparticles | Lipid-Polymer Hybrid | Mean particle size of 91.43 nm; Entrapment efficiency of 92.8%. | nih.gov |
| Inclusion Complex | Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | Solubility of hesperidin improved over 1000-fold. | nih.gov |
| Inclusion Complex | β-Cyclodextrin (β-CD) | Enhanced dissolution profiles and improved antioxidant and antibacterial properties. | mdpi.com |
Glucosidase Treatment and Fermentation for Improved Absorption
Biotransformation of hesperidin before ingestion is a highly effective method for enhancing its bioavailability.
Glucosidase Treatment: The poor absorption of hesperidin is largely due to its rutinoside (glucose-rhamnose) sugar moiety, which must be cleaved by gut bacteria before the aglycone (hesperetin) can be absorbed in the colon. mdpi.comresearchgate.net Enzymatic treatment can bypass this rate-limiting step.
Hesperidinase/Glucosidase Treatment: Treating hesperidin with enzymes that remove the rhamnose group yields hesperetin-7-glucoside. nih.govdtu.dk This molecule can be absorbed directly in the small intestine. A human clinical trial demonstrated that consumption of hesperetin-7-glucoside resulted in a much faster time to reach peak plasma concentration (Tmax) of 0.6 hours, compared to 7.0-7.4 hours for hesperidin. nih.govdtu.dkscispace.com The peak plasma concentration (Cmax) was 4-fold higher, and the total absorption (Area Under the Curve - AUC) was 2-fold higher for hesperetin-7-glucoside. nih.govdtu.dkscispace.com
Yeast BglA Protein: Treatment of hesperidin with glucosidase-like yeast BglA protein also leads to hydrolysis. In rats, this biotransformation resulted in a significantly shorter Tmax and a 4-fold increase in the AUC for total hesperetin compared to untreated hesperidin. nih.gov
Fermentation: Microbial fermentation can also be employed to modify hesperidin and improve its profile. Fermentation of citrus products using specific yeast strains, such as combinations of non-Saccharomyces and Saccharomyces cerevisiae, has been shown to significantly increase the content of hesperidin in the final product. mdpi.com This process can enhance the release and transformation of flavonoids, potentially improving their subsequent bioavailability. mdpi.comnih.gov
| Parameter | Hesperidin (Low Dose) | Hesperetin-7-Glucoside | Reference |
|---|---|---|---|
| Tmax (hours) | 7.0 ± 3.0 | 0.6 ± 0.1 | nih.govdtu.dkscispace.com |
| Cmax (µmol/L) | 0.48 ± 0.27 | 2.60 ± 1.07 | nih.govdtu.dkscispace.com |
| AUC (µmol/(L·h)) | 1.16 ± 0.52 | 3.45 ± 1.27 | nih.govdtu.dkscispace.com |
Chemical Modifications and Prodrug Design
The concept of a prodrug involves modifying a bioactive molecule so that it has improved delivery properties, later converting to the active form within the body. researchgate.net The enzymatic conversion of hesperidin to hesperetin-7-glucoside can be viewed as a prodrug strategy, as the modified glucoside is more readily absorbed and then converted to the active aglycone, hesperetin. nih.govdtu.dkresearchgate.net
Further chemical modifications aim to improve the physicochemical properties of hesperidin. Micronization, a process that reduces the particle size of the compound, has been shown to increase the dissolution rate and bioavailability of hesperidin. mdpi.comnih.gov A clinical study found that a micronized hesperidin formulation increased the relative urinary excretion of hesperidin metabolites by 40% compared to a non-micronized form, indicating a significant improvement in absorption. mdpi.comnih.gov This effect is attributed to the increased surface area available for dissolution in the gastrointestinal tract. mdpi.com
Co-administration with Bioavailability Enhancers
Administering hesperidin or its aglycone hesperetin with other compounds that inhibit metabolic enzymes or efflux transporters can significantly increase its systemic exposure.
Piperine (B192125): Piperine, the active alkaloid in black pepper, is a well-known bioenhancer that inhibits drug-metabolizing enzymes and P-glycoprotein, an efflux transporter. mdpi.com Co-administration of hesperetin with piperine has been shown to drastically improve the oral bioavailability of hesperetin. mdpi.com In one study, a co-crystal of hesperetin and piperine resulted in a significantly higher peak plasma concentration (Cmax) and area under the curve (AUC) compared to pure hesperetin. The Cmax and AUC of hesperetin in the co-crystal form were approximately 10.6-fold and 15.5-fold higher, respectively, than that of pure hesperetin. mdpi.com Amorphous dispersions of hesperetin and piperine have also been shown to dramatically increase the solubility and permeability of both compounds. nih.gov
| Parameter | Hesperetin (HES) | HES-PIP Co-crystal | Reference |
|---|---|---|---|
| Cmax (µg/mL) | 0.12 | 1.27 | mdpi.com |
| AUC(0–t) (µg/mL·h) | 0.53 | 8.24 | mdpi.com |
Structure Activity Relationship Sar and Hesperidin Derivatives Research
Investigation of Structural Determinants for Biological Activities
The biological effects of hesperidin (B1673128) are intrinsically linked to its chemical architecture, which consists of a flavanone (B1672756) aglycone (hesperetin) attached to a rutinose (a disaccharide composed of rhamnose and glucose) moiety. greenskybio.comnih.gov The specific arrangement of hydroxyl groups, the nature of the glycosylation, and the core flavanone skeleton are all critical determinants of its activity.
The antioxidant capacity of flavonoids like hesperidin is heavily dependent on the number and position of hydroxyl (-OH) groups on their aromatic rings. nih.gov For hesperidin, the hydroxyl group at the 3'-position on the B-ring is considered important for its antioxidant activity, including its ability to scavenge hydroxyl radicals. nih.govnih.govacs.org The hydroxyl groups at the 3'- and 5-positions contribute to its antioxidant properties. researchgate.net
Glycosylation, the attachment of sugar moieties, plays a dual role. The presence of the large rutinose sugar at the 7-position generally decreases the in vitro biological activity compared to its aglycone form, hesperetin (B1673127). nih.govresearchgate.net Hesperetin, lacking the sugar component, often demonstrates more potent antioxidant and anti-inflammatory effects in direct assays. nih.gov However, this glycosylation is crucial for the molecule's water solubility. greenskybio.com Modifications to this glycosylation pattern are a key strategy for improving bioavailability. For instance, converting hesperidin to its more soluble glucoside form has been shown to enhance its activity compared to the poorly soluble parent compound, even if the aglycone remains the most potent form in vitro. nih.gov The interaction with cell membranes is also affected; the aglycone hesperetin interacts more strongly with the membrane's acyl chains, while the bulky sugar moiety of hesperidin positions it more towards the polar head region of the lipid bilayer. researchgate.net
| Compound | Key Structural Feature | Relative In Vitro Activity | Solubility Impact |
|---|---|---|---|
| Hesperidin | Aglycone + Rutinose Sugar | Baseline | Poorly soluble |
| Hesperetin | Aglycone only | Higher antioxidant & anti-inflammatory activity than Hesperidin nih.gov | Low |
| Hesperidin Glucoside | Aglycone + Glucose | Higher activity than Hesperidin at higher concentrations nih.gov | Increased water solubility nih.gov |
The foundational structure of hesperidin is the flavanone skeleton, characterized by a C6-C3-C6 arrangement forming A, C, and B rings. greenskybio.com This core structure is essential for its biological functions. The flavanone backbone, with its specific saturation in the C ring (a double bond between C2 and C3 is absent, unlike in flavones and flavonols), influences the molecule's three-dimensional shape and its ability to interact with biological targets such as enzymes and receptors. The hydrogen bond between the 5-hydroxy group on the A-ring and the 4-keto group on the C-ring is a noted structural feature that can enhance the molecule's activity. Research into the effects of flavanones on bone metabolism suggests that this class of compounds can preserve bone mineral density and reduce collagen breakdown. researchgate.net
Design and Synthesis of Novel Hesperidin Derivatives
To overcome the inherent limitations of hesperidin, particularly its poor solubility, researchers have focused on creating novel derivatives through chemical modification. These strategies aim to alter the physicochemical properties of the parent molecule to improve its delivery and efficacy.
A common first step in creating hesperidin derivatives is the acid hydrolysis of the glycosidic bond to yield the aglycone, hesperetin. researchgate.netnih.gov This aglycone then serves as a versatile starting material for a variety of synthetic modifications.
Researchers have successfully synthesized new compounds through several reaction pathways:
Esterification: Hesperetin can be reacted with various acid chlorides or phenolic acids to form ester derivatives. nih.govnih.gov This allows for the introduction of different functional groups, altering properties like lipophilicity.
Mannich Base Formation: Novel hesperetin derivatives containing a Mannich base moiety have been designed and synthesized, showing promising anti-inflammatory activities. nih.gov
Benzylation: Amine benzyl (B1604629) derivatives have been synthesized at the C-6 position of hesperetin via an electrophilic substitution reaction, leading to compounds with enhanced antioxidant and antitumor activities. nih.gov
Alkylation: Carbalkoxylate derivatives of hesperidin have been prepared by reacting an alkali metal salt of hesperidin with a lower alkyl halogencarbonate, resulting in compounds with increased water solubility. google.com
Hydrazone and Carbazone Formation: Various derivatives have been synthesized by reacting hesperidin with different hydrazine (B178648) and semicarbazone compounds to create new analogs for pharmacological evaluation. scholarsresearchlibrary.com
"Lipidization," or the process of increasing a molecule's lipid solubility, is a key strategy for improving hesperidin's inclusion in topical formulations and enhancing its ability to cross biological membranes. mdpi.comresearchgate.net This is often achieved by esterifying hesperidin or hesperetin with fatty acids, creating more lipophilic compounds. For example, a series of five ester derivatives of hesperidin were synthesized with substituting groups ranging from simple alkyl chains to more complex aromatic structures to increase their lipophilic character. mdpi.com
Beyond direct chemical modification, hesperidin has been incorporated into advanced delivery systems:
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that encapsulate hesperidin, enhancing its stability, solubility, and providing sustained release. mdpi.com The inclusion of oils, such as tea tree oil in NLCs, can further disrupt the lipid matrix, increasing drug loading capacity and promoting sustained release. mdpi.com
Lipid-Polymer Hybrid Nanoparticles (LPHNs): These systems combine the structural advantages of polymers with the biomimetic properties of lipids to effectively encapsulate and deliver hesperidin, showing potential for topical applications like wound healing. cncb.ac.cnnih.gov
Evaluation of Derivatives for Enhanced Potency, Selectivity, and Bioavailability
The ultimate goal of synthesizing hesperidin derivatives is to produce compounds with superior therapeutic properties. Numerous studies have evaluated these novel molecules, demonstrating significant improvements over the parent compound.
Derivatives have shown enhanced potency in various biological assays. For example, certain ester derivatives of hesperidin (Esp4 and Esp5) were found to be more active in inhibiting the growth of K562 leukemic cells than hesperidin itself, as shown by their lower IC50 values. mdpi.com Similarly, specific Mannich base derivatives of hesperetin (compounds 3c, 3e, and 3i) exhibited superior anti-inflammatory activity by more effectively reducing levels of IL-6 and TNF-α in macrophages. nih.gov
| Compound | Modification Type | Biological Activity Assessed | Result Compared to Parent Compound |
|---|---|---|---|
| Esp4 and Esp5 | Esterification | Antiproliferative (IC50) mdpi.com | More potent than Hesperidin |
| Derivatives 3c, 3e, 3i | Mannich Base | Anti-inflammatory (IL-6, TNF-α reduction) nih.gov | More potent than Hesperetin |
| Amine Benzyl Derivatives | Benzylation | Antioxidant (DPPH & ABTS) nih.gov | Stronger activity than Hesperetin |
Improving bioavailability is a critical challenge. The low aqueous solubility of hesperidin is a major barrier to its absorption. mdpi.commdpi.com Formulation strategies have proven highly effective. Hesperetin formulated into micelles or phosphatidylcholine complexes showed a 21.5-fold and 20.7-fold increase in solubility, respectively, which translated into a significant boost in bioavailability (16.2-fold and 18.0-fold increase in AUC). nih.gov Furthermore, physical modifications like micronization (reducing particle size) have been shown to significantly increase hesperidin's bioavailability. mdpi.comresearchgate.net Clinical studies have also explored how different stereoisomers (the 2S- versus the 2R- form) affect absorption, finding that extracts rich in the 2S-diastereoisomer exhibit higher bioavailability. mdpi.comresearchgate.netclinicaltrials.gov
| Strategy | Mechanism | Observed Improvement |
|---|---|---|
| Micronization | Reduces particle size, increasing surface area for dissolution mdpi.com | Significantly increased bioavailability mdpi.comresearchgate.net |
| Micelle Formulation | Increases solubility by 21.5-fold nih.gov | 16.2-fold increase in bioavailability (AUC) nih.gov |
| Phosphatidylcholine Complex | Increases solubility by 20.7-fold nih.gov | 18.0-fold increase in bioavailability (AUC) nih.gov |
| Use of 2S-Diastereoisomer | Potentially better metabolism by gut microbiota clinicaltrials.gov | Higher bioavailability compared to 2S/2R mixture mdpi.comresearchgate.net |
| Lipid-Polymer Hybrid Nanoparticles | Encapsulation for sustained release and protection nih.gov | Achieved uniform drug release over 24 hours nih.gov |
Preclinical and Clinical Research Methodologies in Hesperidin Studies
In Vivo Animal Models for Disease Research
Neurodegenerative Disease Models (e.g., Alzheimer's, Parkinson's, Glaucoma, Cerebral Ischemia)
Hesperidin (B1673128) exhibits neuroprotective effects, largely attributed to its antioxidant and anti-inflammatory properties citeab.comidrblab.cnthegoodscentscompany.comnih.gov. These effects have been investigated in various animal models of neurodegenerative conditions. Hesperidin has been shown to ameliorate symptoms in animal models of Alzheimer's disease, Parkinson's disease, Huntington's disease, depression, neuroimmunological multiple sclerosis (MS), and brain ischemia-reperfusion injury citeab.comidrblab.cnthegoodscentscompany.comnih.govwikipedia.org. The underlying mechanisms involve the reduction of pro-inflammatory cytokines, enhancement of radical scavenging enzymes, and restoration of neuronal activity citeab.com. Specifically, hesperidin can protect neurons against damage induced by glutamate (B1630785) excitotoxicity and amyloid-beta (Aβ) oligomers idrblab.cn. Furthermore, in vitro and in silico studies suggest that hesperidin inhibits key enzymes involved in brain disorders, such as acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B) wikipedia.org. Its lipophilic nature allows it to traverse the blood-brain barrier, contributing to its central nervous system effects idrblab.cn.
Cancer Xenograft and Chemically Induced Tumor Models
Hesperidin demonstrates chemopreventive and anticancer activities, which are linked to its antioxidant and anti-inflammatory properties mims.com. It has been observed to inhibit tumor cell metastasis and angiogenesis and may also reverse drug resistance in cancer cells mims.com.
Cancer Xenograft Models: In female BALB/c nude mice, hesperidin inhibited tumor growth and decreased vascular density by down-regulating VEGF and VEGFR2 expression via the NFAT signaling pathway mims.com. Studies in colon cancerous mice xenograft models revealed that hesperidin induced mitochondrial pathway-mediated apoptosis and cell cycle arrest at the G2/M phase mims.com. In human osteosarcoma MG-63 cells and xenograft mice models, hesperidin exhibited in vitro and in vivo antitumor effects by inhibiting cell migration and invasion, inducing cell cycle arrest, and promoting mitochondrial-mediated apoptosis researchgate.net. Tumor growth was suppressed in a concentration- and time-dependent manner in these models researchgate.net. Citrus extracts, which contain hesperidin, have also been shown to inhibit tumorigenesis in prostate tumor xenograft mouse models through both intraperitoneal injection and oral administration outbreak.info. A study also confirmed that hesperidin significantly decreased tumor volume in a xenograft mice model of human osteosarcoma cells researchgate.net.
Chemically Induced Tumor Models: In ferric nitrilotriacetate (Fe-NTA)-induced renal cancer models in Wistar rats, hesperidin was found to induce apoptosis-related proteins such as caspase-3, caspase-9, and Bax, while downregulating the expression of Bcl-2, NF-κB, iNOS, TNF-α, and PCNA, all associated with its anticancer activities in vivo mims.com. Hesperidin has also been reported to protect against chemically induced liver cancer by inhibiting the classical PI3K/Akt pathway researchgate.net. Additionally, it inhibits renal cancer progression by modulating inflammatory pathways and reducing PCNA expression outbreak.info.
Inflammation and Oxidative Stress Models
Hesperidin possesses notable anti-inflammatory and antioxidant properties wikipedia.orgfishersci.fifishersci.cafishersci.sewikidata.org. Its effects have been investigated in various models of inflammation and oxidative stress.
Chronic Obstructive Pulmonary Disease (COPD) Mouse Model: In cigarette smoke extract (CSE)-induced COPD mouse models, hesperidin effectively alleviated inflammation and oxidative stress responses. It reduced inflammatory cell infiltration and pathological changes in lung tissue fishersci.fifishersci.se. Furthermore, hesperidin decreased the levels of interleukin (IL)-6, IL-8, and malondialdehyde (MDA) in bronchoalveolar lavage fluid (BLAF) and myeloperoxidase (MPO) content in lung tissues, while increasing the levels of superoxide (B77818) dismutase (SOD) and catalase (CAT) in BLAF. These beneficial effects were associated with the modulation of the SIRT1/PGC-1α/NF-κB signaling axis fishersci.fifishersci.se.
Pleurisy Rat Model: In a carrageenan-induced pleurisy rat model, pretreatment with hesperidin significantly minimized the increase in pleural exudate volume and leukocyte count wikidata.org. It also modulated the activities of MPO, SOD, and CAT, and reduced the levels of reactive oxygen species (ROS), non-protein sulfhydryl (NPSH), and thiobarbituric acid reactive substances (TBARS), demonstrating its anti-inflammatory and antioxidant efficacy wikidata.org.
Acute Necrotizing Pancreatitis Mouse Model: In L-arginine-induced acute necrotizing pancreatitis in mice, hesperidin effectively ameliorated the severity of the condition thegoodscentscompany.com. This was evidenced by reductions in plasma amylase, pancreatic MPO, serum IL-6 levels, pancreatic edema, inflammation, and pancreatic necrosis thegoodscentscompany.com. Hesperidin also provided protection against acute pancreatitis-associated lung injury and prevented acinar cell necrosis, mitochondrial membrane potential loss, and ATP depletion, effects linked to its activation of SIRT1 thegoodscentscompany.com.
Hypertension Model: In renal artery stenosed rats, hesperidin demonstrated antihypertensive activity by modulating blood pressure levels fishersci.ca. Its administration led to the downregulation of inflammatory mediators such as TNF-α, COX-2, and PGE-2, and ameliorated oxidative stress by increasing glutathione (B108866) reductase (GSH) and decreasing malondialdehyde (MDA) fishersci.ca.
Models for Specific Infectious Diseases (e.g., Schistosoma mansoni)
Hesperidin has shown promising schistosomicidal properties against adult worms of Schistosoma mansoni both in vitro and in vivo wikipedia.orgnih.govnih.govnih.gov.
In Vitro Studies: An in vitro assay demonstrated that a concentration of 200 µg/ml of hesperidin resulted in 100% mortality of adult S. mansoni worms within 72 hours, accompanied by partial tegumental alteration in a subset of worms nih.govnih.gov. Lower concentrations (50 and 100 µg/ml) showed minimal or no mortality even after 144 hours of incubation nih.govnih.gov. Sublethal doses did not affect egg output or the development of eggs laid by worm pairs nih.govnih.gov.
In Vivo Studies (Murine Model): In mice infected with S. mansoni, treatment with 600 mg hesperidin/kg body weight led to significant reductions in worm burden and tissue egg load nih.govnih.gov.
Table 1: Hesperidin's Efficacy in Murine Schistosoma mansoni Infection (600 mg/kg body weight) nih.govnih.gov
| Parameter | Reduction Percentage (%) |
| Male Worm Burden | 50 |
| Female Worm Burden | 45.2 |
| Worm Pairs | 50 |
| Total Worm Burden | 47.5 |
| Liver Tissue Egg Load | 41.5 |
| Intestine Tissue Egg Load | 63.7 |
| Combined Liver/Intestine Egg Load | 58.6 |
This reduction in egg burden was primarily attributed to the decrease in worm pairs rather than impaired worm fecundity nih.gov. Hesperidin treatment also significantly increased S. mansoni-specific IgG levels nih.govnih.gov. Early administration of hesperidin, commencing on the first day of infection, resulted in the highest significant reduction in both granuloma number and diameter wikipedia.orgnih.gov. Furthermore, early hesperidin treatment decreased serum levels of pro-inflammatory cytokines such as IL-6, IL-12, and TNF-α, while increasing the anti-inflammatory cytokine IL-10 wikipedia.orgnih.gov. Both early hesperidin and early hesperidin combined with praziquantel (B144689) (PZQ) treatments showed the highest decrease in IFN-γ levels wikipedia.orgnih.gov. The schistosomicidal activity of hesperidin is thought to stem from a direct effect on the worms, possibly by inhibiting vital enzymes, and by boosting the host's humoral immune response nih.govnih.gov.
Computational Biology and Bioinformatics Approaches
Computational methods play a crucial role in understanding the molecular interactions and biological pathways influenced by hesperidin, complementing experimental research.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are invaluable tools for gaining a detailed understanding of the interactions between ligand molecules, such as hesperidin, and their target receptor proteins mims.com.
Applications of Molecular Docking and Dynamics Simulations with Hesperidin:
SARS-CoV-2: Studies have utilized molecular docking and dynamics simulations to evaluate hesperidin's inhibitory effect on the coronavirus Main protease (Mpro) and RNA polymerase. Hesperidin was found to form a stable complex with Mpro, demonstrating a strong binding affinity. Absorption, Distribution, Metabolism, Excretion, And Toxicity (ADMET) analysis was also conducted to assess its potential as an antiviral wikipedia.org.
HMG-CoA Reductase: In the context of hypercholesterolemia, molecular docking studies showed that hesperidin exhibited a lower binding free energy compared to simvastatin, indicating a higher affinity for the binding site of the HMG-CoA reductase enzyme, a key target in lipid metabolism wikipedia.org.
Acetylcholinesterase (AChE) and Monoamine Oxidase-B (MAO-B): For neuroprotection, in silico molecular docking and dynamics studies have demonstrated that hesperidin interacts with crucial residues in the active sites of AChE and MAO-B enzymes, suggesting a potential mechanism for its therapeutic application in brain disorders wikipedia.org.
Whey Protein: Molecular docking simulations investigating the enhancement of whey protein's antioxidant capacity by methyl hesperidin (a derivative of hesperidin) revealed that methyl hesperidin inserts itself into the hydrophobic cavity of the whey protein, leading to an altered conformation and improved antioxidant activity mims.com.
Dengue Virus RNA-dependent RNA Polymerase (RdRp): Hesperidin showed strong performance in both docking scores and MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) calculations against the Dengue virus RdRp. Molecular dynamics simulations further validated its strong interaction with the enzyme through protein-ligand contact fraction analysis fishersci.ca.
SIRT1: In studies on acute necrotizing pancreatitis, molecular docking and dynamics simulations indicated that hesperidin exhibited a high binding affinity with SIRT1, suggesting its role in activating this protein to alleviate the condition thegoodscentscompany.com.
CRISP2: Molecular docking was employed to validate the interaction of hesperidin with CRISP2, a target explored for its potential in treating intervertebral disc degeneration and mitigating cancer risk phcog.com.
Gene Expression Omnibus (GEO) and RNA Sequencing Data Analysis
The Gene Expression Omnibus (GEO) is a publicly available functional genomics data repository that archives and distributes high-throughput functional genomics data, including microarray and next-generation sequencing (NGS) data such as RNA sequencing (RNA-seq) uni.luresearchgate.net.
Researchers leverage tools and platforms to analyze the vast datasets available in GEO:
GEO2R: This interactive web tool within GEO allows for the analysis of gene expression data, including RNA-seq data, enabling users to identify differentially expressed genes between experimental groups uni.lu.
GREIN (GEO RNA-seq Experiments Interactive Navigator): GREIN is a web application designed to provide user-friendly interfaces for the manipulation and analysis of GEO RNA-seq data. It offers features such as interactive visualization, statistical power analyses, and the construction of differential gene expression signatures, along with comprehensive functional characterization researchgate.net.
GEOparse: This Python library facilitates the programmatic downloading and loading of SOFT files from the GEO database. It structures the data into easily digestible formats, such as Pandas DataFrames, enabling straightforward data manipulation, filtering, and annotation within a Python environment uni.lu.
In studies involving hesperidin, microarray data from healthy individuals and patients with intervertebral disc degeneration (IDD), as well as RNA sequencing and clinical data from various cancer types, have been extracted from the GEO database phcog.comcenmed.com. Differentially expressed genes (DEGs) are often identified using bioinformatics packages like the Bioconductor Limma package phcog.com. Subsequent analyses frequently include Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses, CIBERSORT and ssGSEA for immune cell infiltration assessments, and survival analysis to correlate gene expression with patient outcomes across different cancer types phcog.com.
Network Pharmacology for Multi-Target Analysis
Network pharmacology represents a sophisticated, multidisciplinary approach that integrates systems biology, bioinformatics, and pharmacology to elucidate the complex interactions between drugs, their targets, and disease networks. This methodology provides a comprehensive understanding of a drug's mechanism of action by considering its effects on multiple targets and pathways, rather than focusing solely on single-target interactions. mdpi.com
In the context of Hesperidin research, network pharmacology has been instrumental in predicting potential therapeutic effects and exploring the underlying mechanisms of its actions. Studies utilizing this approach have identified numerous potential therapeutic target proteins for Hesperidin across various physiological and pathological conditions. For instance, in the investigation of Hesperidin's effects on CPT-11-induced diarrhea, key targets such as AKT1, CASP3, ALB, EGFR, HSP90AA1, MMP9, ESR1, ANXA5, PPARG, and IGF1 were identified. mdpi.com Similarly, in studies exploring its anti-inflammatory properties, Hesperidin has been shown to modulate multiple molecular and cellular processes, with identified targets participating in pathways related to inflammatory bowel disease, IL-17 signaling, TNF signaling, cytokine-mediated signaling, and rheumatoid arthritis. ju.edu.joju.edu.jo Furthermore, in breast cancer stem cell research, TP53 was highlighted as a direct target protein. nih.gov
The relevant pathways implicated in Hesperidin's effects, as revealed by network pharmacology, include the PI3K–Akt pathway, FoxO pathway, MAPK pathway, TNF pathway, Ras pathway, IL-17 signaling pathway, cytokine-mediated signaling pathway, and p53 signaling pathway. mdpi.comju.edu.joju.edu.jonih.gov These findings underscore Hesperidin's multi-target potential, suggesting its ability to influence a broad spectrum of biological processes through intricate network interactions.
Table 1: Key Targets and Pathways Identified via Network Pharmacology for Hesperidin
| Target/Pathway Category | Specific Targets/Pathways | Associated Conditions/Effects | Source |
| Key Proteins | AKT1, CASP3, ALB, EGFR, HSP90AA1, MMP9, ESR1, ANXA5, PPARG, IGF1, TP53 | CPT-11-induced diarrhea, Anti-inflammatory effects, Breast cancer stem cells | mdpi.comju.edu.joju.edu.jonih.govresearchgate.net |
| Signaling Pathways | PI3K–Akt pathway, FoxO pathway, MAPK pathway, TNF pathway, Ras pathway, IL-17 signaling pathway, Cytokine-mediated signaling pathway, p53 signaling pathway | Various inflammatory conditions, Cell cycle regulation, Apoptosis | mdpi.comju.edu.joju.edu.jonih.gov |
Clinical Investigations and Human Studies (Focus on Research Outcomes)
Clinical investigations have explored Hesperidin's potential therapeutic benefits across various health domains, though some results remain inconclusive, particularly in human trials.
Efficacy in Modulating Cardiovascular Risk Factors
Table 2: Summary of Hesperidin's Efficacy in Modulating Cardiovascular Risk Factors (Human Studies)
| Cardiovascular Risk Factor | Observed Outcome in Human Studies | Notes | Source |
| Endothelial Function | Improved | Consistent finding. | researchgate.netnih.govmdpi.comcitrusbr.com |
| Glucose Levels | No conclusive significant changes, but potential reduction with higher doses (>500 mg/d) and longer duration (>6 weeks). | Results are variable and often inconclusive. | researchgate.netnih.govmdpi.comcitrusbr.comcapes.gov.br |
| Lipid Profile (Cholesterol, Triglycerides) | No conclusive results. | Most research indicates no significant improvement in cholesterol levels. | researchgate.netnih.govmdpi.comcitrusbr.comcapes.gov.brwebmd.com |
| Blood Pressure | No conclusive results. | Results are variable and often inconclusive. | researchgate.netmdpi.comcapes.gov.br |
Impact on Cognitive Function and Cerebral Blood Flow
Limited clinical trials have indicated that dietary supplements enriched with Hesperidin can significantly improve cerebral blood flow, cognitive function, and memory performance in humans. nih.govnih.govresearchgate.netresearchgate.net The neuroprotective effects of Hesperidin are believed to be mediated through various molecular pathways, including the regulation of RAGE/NF-κB, Akt/Nrf2, and AMPK/BDNF/CREB pathways. nih.govnih.govresearchgate.net Furthermore, Hesperidin's potential mechanisms include inhibiting β-amyloid (Aβ) aggregation, enhancing endogenous antioxidant defense functions, reducing neuroinflammation and apoptosis, improving mitochondrial dysfunction, and promoting neurogenesis. nih.govnih.govresearchgate.netresearchgate.net Despite these promising findings, further human clinical studies with larger sample sizes are necessary to fully understand and confirm how Hesperidin enhances cognitive function. verywellhealth.com
Research on Specific Disease Symptoms (e.g., Hemorrhoids, Lower Leg Swelling)
Hesperidin, often in combination with other bioflavonoids like diosmin (B1670713), has been investigated for its efficacy in managing specific disease symptoms related to vascular health.
Hemorrhoids: Research suggests that a combination of Hesperidin and diosmin can improve the symptoms of anal hemorrhoids and may also help prevent their recurrence after healing. webmd.commims.comnih.gov A specific micronized purified flavonoid fraction (MPFF), containing 90% diosmin and 10% Hesperidin, is clinically used for hemorrhoidal disease. This combination has demonstrated improvement in the duration and intensity of symptoms in acute internal hemorrhoids and reduced the frequency, duration, and severity of symptoms in chronic (recurrent) hemorrhoids. nih.gov
Lower Leg Swelling (Chronic Venous Insufficiency - CVI): Hesperidin, particularly as part of MPFF, is utilized for conditions characterized by poor circulation leading to leg swelling, such as chronic venous insufficiency (CVI). webmd.commims.comnih.govnih.govmedmelon.grresearchgate.net Clinical studies have shown that MPFF significantly decreases ankle or calf circumference and improves various symptoms of CVI. nih.govmedmelon.gr Its mechanism involves improving venous tone and lymphatic drainage, and reducing capillary hyperpermeability by protecting microcirculation from inflammatory processes. nih.govmedmelon.gr
Venous Leg Ulcers: When used in conjunction with compression dressings, a specific product containing Hesperidin and diosmin has been shown to improve the healing of small venous stasis ulcers over a two-month period. webmd.comnih.govmedmelon.gr
Table 3: Hesperidin's Efficacy in Specific Disease Symptoms (Clinical Outcomes)
| Disease Symptom | Observed Clinical Outcomes (often in combination with Diosmin) | Source |
| Hemorrhoids | Improves symptoms (e.g., pain, bleeding, discomfort); may prevent recurrence. Reduces duration and intensity of acute symptoms, and frequency/severity of chronic symptoms. | webmd.commims.comnih.govnih.gov |
| Lower Leg Swelling (Chronic Venous Insufficiency) | Significantly decreases ankle/calf circumference; improves symptoms like pain, heaviness, sensation of swelling, and cramps. Improves venous tone, lymphatic drainage, and reduces capillary hyperpermeability. | webmd.commims.comnih.govnih.govmedmelon.grresearchgate.net |
| Venous Leg Ulcers | Improves healing of small venous stasis ulcers when combined with compression therapy. | webmd.comnih.govmedmelon.gr |
Translational Research and Future Perspectives
Predictive Modeling and Artificial Intelligence in Hesperidin (B1673128) Research
The application of predictive modeling and artificial intelligence (AI) is revolutionizing hesperidin research, accelerating the understanding of its therapeutic potential and optimizing its study. Machine learning (ML) methodologies are being employed to forecast hesperidin's efficacy in various biological and clinical settings, offering novel insights for personalized research strategies nih.govguidetopharmacology.org.
In the realm of drug discovery and development, AI and ML techniques are increasingly deployed to analyze complex datasets, including those related to natural products like hesperidin massbank.eu. Computational approaches such as molecular docking, quantum chemical density functional theory (DFT) calculations, virtual screening, and molecular dynamics simulations are instrumental in analyzing hesperidin's interactions with biological targets. These methods predict binding affinities, elucidate mechanisms of action, and evaluate the compound's potential efficacy, for instance, in inhibiting viral components like those of SARS-CoV-2 nih.govnih.gov. For example, an in silico study utilizing the SwissDock program demonstrated that hesperidin exhibited a higher affinity for the binding site of the HMG-CoA reductase enzyme compared to simvastatin, suggesting its potential in cholesterol regulation research fishersci.ca.
Elucidation of Long-Term Efficacy and Safety Profiles in Research Contexts
Research studies have extensively investigated the long-term efficacy and safety profiles of hesperidin, primarily through in vivo animal models and human intervention studies. These investigations aim to understand the compound's sustained biological effects and its safety margins within controlled research environments.
Safety Profiles in Research Contexts: Hesperidin has consistently demonstrated favorable safety profiles in both short-term and long-term research evaluations. Toxicity assessments indicate a low potential for harm. For instance, the maximum tolerated dose (MTD) for hesperidin in humans, as observed in research, is approximately 0.525 log mg/kg/day. Animal studies further support its low toxicity, with an oral rat acute toxicity (LD50) reported at 2.506 mol/kg. In chronic toxicity assessments, the oral rat chronic toxicity (Lowest Observed Adverse Effect Level, LOAEL) was determined to be 3.167 log mg/kg_bw/day, indicating a high threshold before observing adverse effects over prolonged exposure periods. Chronic administration of hesperidin in animal models, even at doses up to 500 mg/kg, has been observed not to induce abnormalities in body weight, clinical signs, symptoms, or blood parameters.
Long-Term Efficacy in Research Contexts: Various long-term studies have explored the sustained beneficial effects of hesperidin and its metabolites in different research models:
Animal Studies:
Exercise Performance: Six weeks of supplementation with hesperetin (B1673127), a main metabolite of hesperidin, improved running performance by 28.8% (exercise time until exhaustion) in aged mice compared to a placebo group. This study also noted an improvement in endogenous antioxidant enzymes.
Antioxidant Capacity: Four weeks of hesperidin consumption enhanced antioxidant capacity and reduced lipid peroxidation in rats.
Cardiovascular Health: Chronic oral administration of hesperidin and glucosyl-hesperidin for 25 weeks led to a decrease in blood pressure after 15 weeks in spontaneously hypertensive rats (SHR), with no observed changes in normotensive Wistar-Kyoto rats (WKY). Additionally, eight weeks of chronic hesperidin administration significantly reduced systolic blood pressure in cafeteria-fed rats, an effect linked to reduced inflammation and oxidative stress.
Neuroprotection: Chronic treatment with hesperidin (0.1, 0.3, and 1 mg/kg, intraperitoneally) showed antidepressant-like effects in mice, characterized by a significant decrease in hippocampal nitrate/nitrite (NOX) levels and an increase in hippocampal brain-derived neurotrophic factor (BDNF) levels. Five weeks of hesperetin administration in mice brains inhibited biomarkers of oxidative stress and activated antioxidant enzyme systems.
Human Studies (Research Contexts):
Exercise Performance: Four weeks of daily consumption of red-orange juice, which contains a high concentration of hesperidin, increased work capacity by 9.0% in healthy, trained older women compared to a placebo group. Furthermore, an eight-week supplementation with 500 mg/day of 2S-hesperidin improved estimated functional threshold power (eFTP) and maximum power in amateur cyclists. This supplementation also enhanced acid-base status markers and reduced lactate (B86563) levels at various exercise intensities.
Metabolic Parameters: Daily consumption of 500 mg hesperidin capsules for 12 weeks significantly decreased fasting glucose levels in patients with metabolic syndrome, both compared to baseline and to a placebo group.
General Health Outcomes: Research studies involving hesperidin exposure between 200-1000 mg/day, with durations up to 12 weeks, have reported no general negative health outcomes or specific exposure-related adverse events. However, researchers emphasize the need for longer-term studies (beyond 12 weeks) to fully ascertain health effects after prolonged use and larger studies to identify potentially rare side effects.
These findings, summarized in Table 1, underscore the ongoing research efforts to comprehensively understand hesperidin's long-term efficacy and safety within controlled experimental and clinical research settings.
Table 1: Summary of Selected Long-Term Efficacy Research Findings for Hesperidin
| Study Type | Duration (Weeks) | Compound/Dose (Research Context) | Key Efficacy Finding (Research Context) | Citation |
| Animal | 6 | Hesperetin (50 mg·kg⁻¹·d⁻¹) | Improved running performance by 28.8% in aged mice. | |
| Animal | 4 | Hesperidin (100 mg/kg body mass) | Enhanced antioxidant capacity and decreased lipid peroxidation in rats. | |
| Animal | 25 | Hesperidin / Glucosyl-hesperidin | Decreased blood pressure after 15 weeks in spontaneously hypertensive rats. | |
| Animal | 8 | Hesperidin | Significant reduction in systolic blood pressure in cafeteria-fed rats. | |
| Animal | Chronic | Hesperidin (0.1-1 mg/kg, i.p.) | Antidepressant-like effects, decreased hippocampal NOX, increased BDNF in mice. | |
| Animal | 5 | Hesperetin (10 or 50 mg/kg BW) | Inhibited oxidative stress biomarkers and activated antioxidant enzymes in mice brains. | |
| Human | 4 | Red-orange juice (high hesperidin) | Increased work capacity by 9.0% in healthy, trained older women. | |
| Human | 8 | 2S-Hesperidin (500 mg/day) | Improved estimated functional threshold power and maximum power in amateur cyclists; improved acid-base status and reduced lactate. | |
| Human | 12 | Hesperidin (500 mg/day) | Significantly decreased fasting glucose levels in patients with metabolic syndrome. |
Q & A
Basic: What experimental protocols are recommended for evaluating Hesperin's anti-lipidemic activity in vitro?
Answer:
To assess this compound's inhibition of lipid accumulation, use 3T3-L1 preadipocytes and RAW264.7 macrophages, as these cell lines are validated for studying lipid metabolism and oxidative stress . Key steps include:
- Dose Preparation : Prepare this compound in DMSO (solubility: 25 mg/mL, 121.75 mM) with sonication to ensure homogeneity .
- Concentration Range : Test concentrations between 1–50 μM, as higher doses may inversely affect efficacy due to solubility or cytotoxicity .
- Assays : Quantify lipid accumulation via Oil Red O staining and measure reactive oxygen/nitrogen species (ROS/RNS) using fluorescent probes like DCFH-DA .
- Controls : Include vehicle (DMSO) and positive controls (e.g., rosiglitazone for lipid reduction).
Advanced: How can researchers resolve contradictions in this compound's concentration-dependent efficacy in vitro?
Answer:
The inverse relationship between this compound concentration and efficacy (e.g., reduced TF activity inhibition at higher doses) may stem from:
- Cytotoxicity : Perform MTT/WST-1 assays to rule out cell viability interference .
- Aggregation : Use dynamic light scattering (DLS) to check for compound aggregation at high concentrations.
- Dose-Response Curves : Apply nonlinear regression models (e.g., Hill equation) to identify optimal therapeutic windows .
- Mechanistic Studies : Combine transcriptomics (e.g., RNA-seq) with pharmacological inhibition to isolate pathway-specific effects .
Basic: What storage and handling conditions are optimal for maintaining this compound's stability?
Answer:
- Powder : Store at -20°C in airtight, light-protected containers for ≤3 years .
- Solution : Aliquot in DMSO and store at -80°C for ≤1 year; avoid freeze-thaw cycles to prevent degradation .
- Transport : Use dry ice or blue ice packs for shipping .
- Quality Control : Regularly validate stability via HPLC (≥95% purity threshold) .
Advanced: What methodological approaches are critical when investigating this compound's differential effects in wild-type vs. Nrf2-deficient murine models?
Answer:
this compound’s lack of effect on hepatic triglycerides in Nrf2⁻/⁻ mice suggests Nrf2-dependent mechanisms . To explore this:
- Comparative Design : Use age- and sex-matched wild-type and Nrf2⁻/⁻ cohorts under identical diets (e.g., high-fat diet).
- Gene Expression : Profile Nrf2 downstream targets (e.g., HO-1, NQO1) via qRT-PCR or Western blot .
- Pathway Inhibition : Administer Nrf2 inhibitors (e.g., brusatol) to wild-type mice to confirm dependency .
- Multi-Omics Integration : Combine lipidomics and transcriptomics to map Nrf2-mediated metabolic shifts .
Basic: What analytical techniques are recommended for confirming this compound's purity and structural integrity?
Answer:
- Purity : HPLC with UV detection (λ = 280 nm) and C18 columns; validate against reference standards .
- Structural Confirmation : Use NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
- Elemental Analysis : Verify empirical formula (C₈H₁₅NOS₂) via combustion analysis .
Advanced: How should researchers design experiments to assess this compound's dual role in oxidative stress and lipid metabolism?
Answer:
- Integrated Assays : Measure ROS (e.g., DCFH-DA) and lipid peroxidation (e.g., TBARS assay) alongside lipidomic profiling (LC-MS/MS) .
- Time-Course Studies : Track temporal changes in oxidative markers and lipid accumulation to identify causal relationships .
- Knockdown Models : Use siRNA targeting Nrf2 or PPARγ to dissect pathway contributions .
- Data Validation : Apply statistical rigor (e.g., ANOVA with post-hoc tests) and replicate experiments across independent labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
